molecular formula C5H10O3 B1661976 (S)-Methyl 3-hydroxybutanoate CAS No. 53562-86-0

(S)-Methyl 3-hydroxybutanoate

Número de catálogo: B1661976
Número CAS: 53562-86-0
Peso molecular: 118.13 g/mol
Clave InChI: LDLDJEAVRNAEBW-BYPYZUCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Methyl 3-hydroxybutanoate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (S)-(+)-3-hydroxybutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDJEAVRNAEBW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53562-86-0
Record name Methyl (+)-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53562-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxybutyrate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053562860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (S)-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-HYDROXYBUTYRATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10281A5AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Methyl 3-hydroxybutanoate physical properties and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties and Safety of (S)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and safety data for this compound (CAS No: 53562-86-0). This compound is a chiral compound frequently utilized as a building block in the synthesis of various pharmaceuticals and natural products.[1][2] Its fruity aroma also lends to its use as a flavor and fragrance ingredient.[1][2] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering clearly presented data, experimental methodologies, and safety information to ensure its proper and safe handling.

Physicochemical Identification

IdentifierValue
IUPAC Name methyl (3S)-3-hydroxybutanoate[3]
Synonyms (S)-Methyl 3-hydroxybutyrate, Methyl (S)-(+)-3-hydroxybutyrate, (S)-(+)-3-Hydroxybutyric acid methyl ester[3][4][5]
CAS Number 53562-86-0[1][3]
Molecular Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [3]
Chemical Structure C--INVALID-LINK--CC(OC)=O
Appearance Colorless to light yellow, clear liquid with a fruity aroma.[5][6][7][8]

Physical Properties

The physical properties of this compound are summarized in the table below. These parameters are crucial for its application in various experimental and industrial settings.

PropertyValueConditions
Boiling Point 56-58 °Cat 11 mmHg[3]
63 °Cat 10 mmHg[9][10][11][12]
161.87 °C (estimated)at 760 mmHg[13]
158-160 °C (racemic mixture)at 760 mmHg[6][8]
175 °C
Melting Point Not applicable (liquid at room temperature)
Density 1.055 g/mLat 25 °C[3]
1.071 g/mLat 25 °C[7][9][10][11][12]
1.056-1.060 g/mLat 25 °C[13]
Refractive Index 1.422at 20 °C[3]
1.421at 20 °C[10]
1.420-1.423at 20 °C[13]
Flash Point 71.67 °C (161.00 °F)Closed cup[13]
73 °C (163.4 °F)Closed cup[3][10]
Solubility Miscible with alcohol. Immiscible or practically insoluble in water.[3][8][12][14]
Optical Rotation [α]20/D +19.8°neat[10]

Note on Water Solubility: There are conflicting reports regarding the water solubility of this compound. While most sources describe it as immiscible or practically insoluble in water, one source provides a high estimated value of 4.728e+005 mg/L.[13] For practical lab applications, it is advisable to consider it as poorly soluble in water.

Safety Data

It is imperative to handle this compound with appropriate safety precautions. The following table summarizes its known hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS PictogramHazard Statement
Flammable Liquids H227: Combustible liquid[5][14]
Skin Corrosion/Irritation H315: Causes skin irritation[5][14][15]
Serious Eye Damage/Irritation H318: Causes serious eye damage[5][14][15]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

  • P370 + P378: In case of fire: Use appropriate media to extinguish.

  • P403 + P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Micro-scale)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil (for Thiele tube)

Procedure:

  • Add approximately 0.5-1 mL of this compound to the small test tube.

  • Place the capillary tube, with the open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • If using a Thiele tube, fill it with mineral oil to the level of the side arm.

  • Insert the thermometer and attached test tube into the Thiele tube or the heating block of a melting point apparatus.

  • Heat the apparatus gently. A continuous and rapid stream of bubbles should emerge from the capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Density Determination

Apparatus:

  • Graduated cylinder (e.g., 10 mL)

  • Analytical balance

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.

  • Carefully add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the exact volume.

  • Measure and record the mass of the graduated cylinder containing the sample.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.

Refractive Index Determination

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Set the constant temperature water bath to 20°C and allow the refractometer prisms to equilibrate.

  • Using a clean dropper, place a few drops of this compound onto the lower prism of the refractometer.

  • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the instrument's scale.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid sample such as this compound.

G Workflow for Physical Property Determination of a Liquid Sample cluster_prep Sample Preparation cluster_experiments Physical Property Measurements cluster_data Data Analysis and Reporting Sample Obtain pure sample of This compound BoilingPoint Boiling Point Determination (Micro-scale method) Sample->BoilingPoint Distribute sample Density Density Measurement (Mass/Volume method) Sample->Density Distribute sample RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex Distribute sample Analysis Analyze and compare data with literature values BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Report Compile technical data sheet Analysis->Report

Caption: Logical workflow for determining physical properties.

References

(S)-Methyl 3-hydroxybutanoate: A Chiral Synthon for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Methyl 3-hydroxybutanoate is a versatile and highly valuable chiral building block extensively utilized in chemical research, particularly in the stereoselective synthesis of complex organic molecules such as pharmaceuticals and natural products.[1][2] Its utility stems from the presence of a stereocenter at the C3 position and two distinct functional groups—a secondary alcohol and a methyl ester—that allow for a wide range of chemical transformations. This technical guide provides an in-depth overview of its synthesis and application in research, complete with experimental protocols, quantitative data, and workflow diagrams for researchers, scientists, and drug development professionals.

Enantioselective Synthesis of this compound

The most common and cost-effective method for producing enantiomerically enriched this compound is through the asymmetric reduction of the prochiral ketone of methyl acetoacetate. Biocatalytic methods, particularly using baker's yeast (Saccharomyces cerevisiae), are widely employed due to their high stereoselectivity, mild reaction conditions, and operational simplicity.[2][3]

Experimental Protocol: Yeast Reduction of Methyl Acetoacetate

This protocol is adapted from established procedures for the synthesis of the analogous ethyl ester.[2][3]

  • Yeast Suspension Preparation: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.[3]

  • Initial Fermentation: Stir the mixture for 1 hour at approximately 30°C.[3]

  • Substrate Addition (Part 1): Add 20.0 g of methyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.[3]

  • Substrate Addition (Part 2): Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g of methyl acetoacetate.[3]

  • Reaction Completion: Continue stirring for an additional 50–60 hours at room temperature. Monitor the reaction progress by gas chromatography.[3]

  • Work-up: Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filter cake with 200 mL of water.[3]

  • Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.[3]

  • Purification: Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting residue is then purified by fractional distillation under reduced pressure.[2][3]

Quantitative Data for Synthesis
ParameterValueReference
Starting Material Methyl Acetoacetate[2]
Reagents Baker's Yeast, Sucrose[3]
Product This compound[2]
Yield 59-76% (for the ethyl ester)[2][3]
Enantiomeric Excess (ee) ~85% (for the ethyl ester)[2][3]
Boiling Point 71–73°C at 12 mmHg (for the ethyl ester)[2]

Note: The enantiomeric excess can be further enhanced to >99% through crystallization of the 3,5-dinitrobenzoate derivative followed by alcoholysis.[2]

Experimental Workflow: Yeast Reduction

G cluster_prep Yeast Suspension Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification prep1 Combine Water, Sucrose, and Baker's Yeast prep2 Stir at 30°C for 1 hour prep1->prep2 react1 Add Methyl Acetoacetate (Part 1) prep2->react1 react2 Stir for 24 hours react1->react2 react3 Add Sucrose Solution and Methyl Acetoacetate (Part 2) react2->react3 react4 Stir for 50-60 hours react3->react4 workup1 Filter with Celite react4->workup1 workup2 Saturate with NaCl workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Fractional Distillation workup4->purify product product purify->product This compound

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: A Carbapenem Precursor

This compound and its ethyl ester analogue are crucial starting materials for the synthesis of β-lactam antibiotics, particularly carbapenems.[4][5] A key intermediate in the synthesis of many carbapenems, including PS-5 and ertapenem, is (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one.[6][7][8] The synthesis of this intermediate highlights the utility of (S)-ethyl 3-hydroxybutanoate as a chiral precursor.

Experimental Protocol: Synthesis of a Key Carbapenem Intermediate

The following is a representative multi-step synthesis starting from (S)-ethyl 3-hydroxybutanoate.

  • Protection of the Hydroxyl Group: The secondary alcohol of (S)-ethyl 3-hydroxybutanoate is protected as a silyl ether, typically using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF, to yield (S)-ethyl 3-(tert-butyldimethylsilyloxy)butanoate.[9] This protection is necessary to prevent unwanted side reactions in subsequent steps.

  • Amide Formation: The silyl-protected ester is then converted to the corresponding N-substituted amide. This can be achieved by reaction with an appropriate amine under suitable conditions.

  • Cyclization to β-Lactam: The crucial four-membered β-lactam ring is formed via an intramolecular cyclization reaction. This step establishes the core structure of the antibiotic precursor.

  • Functional Group Manipulation: The side chain at the C4 position of the β-lactam is modified to introduce an acetoxy group, yielding (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one.[6][8] This intermediate is then carried forward in the synthesis of the final carbapenem antibiotic.[5]

Quantitative Data for Synthesis of Carbapenem Intermediate
StepStarting MaterialKey ReagentsProductYieldReference
1 (S)-Ethyl 3-hydroxybutanoateTBSCl, Imidazole, DMF(S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoateHigh[9]
2-4 Protected EsterVarious(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-oneVaries[5][6]

Synthetic Pathway to a Carbapenem Intermediate

G start (S)-Ethyl 3-hydroxybutanoate step1 Protection of -OH (TBSCl, Imidazole) start->step1 intermediate1 (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate step1->intermediate1 step2 Amide Formation intermediate1->step2 intermediate2 N-Substituted Amide step2->intermediate2 step3 β-Lactam Formation (Cyclization) intermediate2->step3 intermediate3 Azetidin-2-one Derivative step3->intermediate3 step4 Acetoxylation intermediate3->step4 final_product (3S,4R)-4-Acetoxy-3-[(R)-1- (tert-butyldimethylsilyloxy)ethyl]azetidin-2-one step4->final_product

Caption: Synthetic route to a key carbapenem antibiotic precursor.

Other Research Applications

Beyond its role in antibiotic synthesis, this compound is a precursor for a variety of other biologically active molecules:

  • Pheromones: It is used in the synthesis of insect pheromones such as (S)-(+)-Sulcatol and eldanolide.[2][10][11]

  • Natural Products: It serves as a building block for various other natural products, including (R,R)-Pyrenophorin and Colletodiol.[1]

  • Pharmaceutical Intermediates: It is a starting material for (-)-methyl elenolate, another valuable synthetic intermediate.[12]

  • Metabolic Research: The parent acid, (S)-3-hydroxybutanoic acid, is a ketone body, and the methyl ester can be used in studies related to metabolism.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its ready availability through efficient biocatalytic production methods, combined with its versatile functionality, makes it an indispensable tool for researchers in the pharmaceutical industry and academia. The ability to stereoselectively introduce a hydroxylated carbon center allows for the construction of complex and biologically important molecules, driving forward the development of new therapeutics and the synthesis of intricate natural products.

References

(S)-Methyl 3-hydroxybutanoate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Methyl 3-hydroxybutanoate for Researchers and Drug Development Professionals

Introduction

This compound, a chiral ester, is a pivotal building block in modern asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a versatile precursor for a variety of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, key synthetic methodologies, and significant applications in drug development.

Chemical Identity and Properties

This compound is the (S)-enantiomer of methyl 3-hydroxybutyrate. Its chemical structure consists of a four-carbon chain with a hydroxyl group at the C3 position and a methyl ester at the C1 position. The stereochemistry at the C3 position is crucial for its application as a chiral synthon.

CAS Number: 53562-86-0[1] Molecular Formula: C5H10O3[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight118.13 g/mol [2]
AppearanceColorless to light yellow liquid
Density~1.071 g/cm³
Boiling Point158-160 °C at 760 mmHg
Refractive Index~1.417-1.425

Table 2: Spectroscopic Data

SpectrumData
¹H NMR δ (ppm): ~4.21 (m, 1H), 3.71 (s, 3H), 2.49 (dd, 1H), 2.43 (dd, 1H), 1.23 (d, 3H)[3]
¹³C NMR δ (ppm): ~172.9, 64.2, 51.6, 42.7, 22.3
IR (Neat) ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1740 (C=O stretch), ~1170 (C-O stretch)
Mass Spec (EI) m/z: 103, 87, 74, 59, 45, 43

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its use as a chiral building block. Two of the most effective and widely used methods are asymmetric hydrogenation of methyl acetoacetate and biocatalytic reduction.

Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters, such as methyl acetoacetate, is a powerful method for producing chiral β-hydroxy esters with high enantioselectivity. The use of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, pioneered by Noyori, is a hallmark of this approach. To obtain the (S)-enantiomer, the (S)-BINAP ligand is employed.[4]

Asymmetric_Hydrogenation sub Methyl Acetoacetate p1 sub->p1 cat [RuCl2((S)-BINAP)]2 or similar Ru-(S)-BINAP catalyst cat->p1 h2 H2 (Hydrogen Gas) h2->p1 solv Methanol (Solvent) solv->p1 prod (S)-Methyl 3-hydroxybutanoate reaction Asymmetric Hydrogenation p1->reaction High Pressure Room Temp reaction->prod

Asymmetric Hydrogenation Workflow

The following protocol is adapted from the Organic Syntheses procedure for the (R)-enantiomer, by specifying the use of the (S)-BINAP ligand.[5]

  • Catalyst Preparation (in situ): A chiral Ru(II) catalyst is prepared from a suitable precursor, such as [RuCl₂(benzene)]₂, and (S)-BINAP. The components are typically heated in a solvent like toluene to form the active catalyst complex.

  • Hydrogenation: A pressure vessel (autoclave) is charged with methyl acetoacetate, the Ru-(S)-BINAP catalyst (substrate-to-catalyst ratios of >1000 are common), and a solvent such as methanol.[5]

  • The vessel is purged with argon and then pressurized with hydrogen gas (typically 4-100 atm).

  • The reaction is stirred at a controlled temperature (e.g., room temperature to 80 °C) until hydrogen uptake ceases.

  • Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation to yield this compound with high chemical purity and enantiomeric excess (>98% ee).

Biocatalytic Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. The reduction of methyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes is a well-established method.

Biocatalytic_Reduction sub Methyl Acetoacetate p1 sub->p1 yeast Baker's Yeast (S. cerevisiae) or Ketoreductase yeast->p1 sugar Sucrose/Glucose (Energy Source) sugar->p1 water Aqueous Buffer water->p1 prod (S)-Methyl 3-hydroxybutanoate reaction Enzymatic Reduction p1->reaction Fermentation Room Temp reaction->prod

Biocatalytic Reduction Workflow
  • Culture Preparation: A suspension of baker's yeast is prepared in lukewarm water, often with the addition of sucrose or glucose as an energy source for the yeast.

  • Substrate Addition: Methyl acetoacetate is added to the fermenting yeast suspension. The concentration of the substrate is kept low to avoid toxicity to the yeast and to favor high enantioselectivity.

  • Fermentation: The mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation: The yeast cells are removed by filtration (often with the aid of a filter agent like Celite). The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The product is then purified by distillation under reduced pressure. This method typically yields the (S)-enantiomer with good to excellent enantiomeric excess.

Applications in Drug Development and Natural Product Synthesis

This compound is a valuable C4 chiral building block for the synthesis of a wide range of complex molecules.[6] Its bifunctional nature (hydroxyl and ester groups) allows for a variety of chemical transformations, making it a versatile starting material.

  • HMG-CoA Reductase Inhibitors (Statins): The chiral β-hydroxy ester moiety is a key structural feature in many statin drugs, which are used to lower cholesterol. (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a derivative readily synthesized from this compound, is a key chiral intermediate in the synthesis of several statins.[7]

  • Natural Product Synthesis: It serves as a starting material in the total synthesis of various natural products. For example, it has been used in the preparation of (-)-methyl elenolate, a compound of interest for its biological activities.[8]

  • Ketone Body Esters: It is used in the synthesis of ketone body esters, such as (S)-3-hydroxybutyryl-(S)-1,3-butanediol, which are being investigated for their potential applications in nutrition and for treating certain medical conditions.[9]

  • Other Pharmaceutical Intermediates: Its use extends to the synthesis of various other chiral intermediates for APIs in different therapeutic areas, including cardiovascular and anti-infective agents.

Conclusion

This compound is a cornerstone chiral building block for the modern synthetic chemist, particularly in the field of drug discovery and development. The availability of robust and highly enantioselective synthetic methods, such as asymmetric hydrogenation and biocatalysis, has made this synthon readily accessible. Its proven utility in the synthesis of complex pharmaceuticals underscores its importance and ensures its continued relevance in the development of new chemical entities. This guide has provided the core technical information required by researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Spectroscopic Analysis of (S)-Methyl 3-hydroxybutanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Methyl 3-hydroxybutanoate is a chiral ester with applications as a building block in the synthesis of pharmaceuticals and natural products.[1][2] Its chemical structure and purity are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth look at the spectroscopic data and the experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3][4]

Proton NMR spectroscopy of this compound reveals four distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CH₃ (on C4)1.23d6.3
-CH₂-2.43 - 2.49dd5.5, 6.8
-OCH₃3.71s
-CH(OH)-4.21m
-OH3.25s (broad)

Data sourced from various spectral databases.[5][6]

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Assignment Chemical Shift (ppm)
-CH₃ (on C4)22.5
-CH₂-44.9
-OCH₃51.6
-CH(OH)-64.3
-C=O172.8

Data sourced from spectral databases.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound, typically run as a neat liquid, displays characteristic absorption bands.[8]

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3400 (broad)O-HStretching
~2970C-H (sp³)Stretching
~1735C=O (ester)Stretching
~1180C-O (ester)Stretching

Characteristic absorption ranges for functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method of analysis.[10][11] The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

m/z Relative Intensity Possible Fragment
43High[CH₃CO]⁺
45High[COOH]⁺
74Moderate[CH₃OC(O)CH₂]⁺
103Low[M-CH₃]⁺
118Low[M]⁺ (Molecular Ion)

Data interpretation based on typical fragmentation patterns and spectral databases.[8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4][12]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • Data Acquisition : A series of radio-frequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[4] For quantitative results, a sufficient relaxation delay (at least 5 times the T1 value) between scans is necessary.[13]

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation : As this compound is a liquid, it can be analyzed directly as a thin film.[14] Place one to two drops of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[15]

  • Cell Assembly : Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[14][15]

  • Data Acquisition : Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[7] Record the spectrum, typically in the range of 4000-600 cm⁻¹.

  • Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent like acetone and returned to a desiccator to prevent damage from moisture.[14][15]

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • Injection : Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment. The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio, and a detector records their abundance.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample (S)-Methyl 3-hydroxybutanoate Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GCMS_Spec->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Significance of (S)-Methyl 3-hydroxybutanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

(S)-Methyl 3-hydroxybutanoate, a chiral molecule primarily recognized as a versatile building block in the synthesis of pharmaceuticals and as a flavoring agent, holds understated biological significance.[1][2][3] This technical guide provides an in-depth exploration of its core biological relevance, which is intrinsically linked to its metabolic conversion to 3-hydroxybutyrate (3-HB), a key ketone body. This document consolidates current understanding of its metabolism, the profound physiological and cellular effects of its bioactive form, and the experimental methodologies employed to elucidate these functions. While research directly on the (S)-enantiomer of the methyl ester is limited, this guide extrapolates from studies on related compounds and the extensively documented roles of 3-HB to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is the methyl ester of the (S)-enantiomer of 3-hydroxybutyric acid. While the (R)-enantiomer of 3-hydroxybutyrate is the naturally occurring ketone body in mammals, the metabolic fate and biological implications of the (S)-form are of increasing interest.[4] The esterification of 3-hydroxybutyric acid to its methyl form is a key chemical modification that enhances its lipophilicity, which is thought to improve its bioavailability and ability to cross cellular membranes, including the blood-brain barrier.[5] This guide will dissect the journey of this compound from its administration to its ultimate effects on cellular and systemic physiology.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[6][7]
Molecular Weight 118.13 g/mol [6][7]
CAS Number 53562-86-0[7]
Appearance Colorless liquid[8]
Density ~1.071 g/mL at 25°C[3]
Boiling Point 63°C at 10 mmHg[3]
Solubility Miscible with alcohol; Immiscible with water[3]
Synonyms Methyl (S)-(+)-3-hydroxybutyrate, (S)-3-Hydroxybutanoic acid methyl ester[7]

Metabolism of this compound

The biological activity of this compound is predicated on its in vivo hydrolysis to (S)-3-hydroxybutyrate and methanol. This biotransformation is a critical step for its entry into metabolic and signaling pathways.

Enzymatic Hydrolysis

The hydrolysis of the ester bond in this compound is likely catalyzed by a broad class of enzymes known as carboxylesterases (EC 3.1.1.1).[9][10][11] These enzymes are abundant in the liver and other tissues and are responsible for the metabolism of a wide range of xenobiotic and endogenous esters.[11] While the specific kinetics of this compound hydrolysis by human carboxylesterases have not been detailed, the broad substrate specificity of these enzymes suggests efficient conversion.[10][12]

Enantioselective Metabolism of 3-Hydroxybutyrate

Following hydrolysis, (S)-3-hydroxybutyrate enters a metabolic pathway distinct from its naturally occurring (R)-enantiomer. Studies using perfused rat liver have shown that (S)-3-hydroxybutyrate can be metabolized.[13] The primary route involves mitochondrial activation, where it is converted into the physiological ketone bodies, (R)-3-hydroxybutyrate and acetoacetate, as well as being oxidized to CO₂ or incorporated into lipids.[13] This metabolic crossover underscores the potential of the (S)-enantiomer to influence the pool of endogenous ketone bodies.

The following diagram illustrates the proposed metabolic fate of this compound.

Metabolism SMHB This compound S3HB (S)-3-Hydroxybutyrate SMHB->S3HB Carboxylesterases (e.g., in Liver) Metabolism Mitochondrial Metabolism S3HB->Metabolism R3HB (R)-3-Hydroxybutyrate Metabolism->R3HB Conversion AcAc Acetoacetate Metabolism->AcAc Energy Energy Production (TCA Cycle) R3HB->Energy Signaling Signaling Pathways R3HB->Signaling AcAc->Energy

Fig. 1: Proposed metabolic pathway of this compound.

Biological Significance of the Metabolite, 3-Hydroxybutyrate

The primary biological significance of this compound stems from the diverse roles of its metabolic product, 3-hydroxybutyrate (3-HB). 3-HB is not merely a metabolite but also a potent signaling molecule with wide-ranging effects on cellular function and physiology.[1][4]

Neuroprotection and Neurological Effects

A growing body of evidence highlights the neuroprotective properties of 3-HB and its ester precursors.

  • Alternative Cerebral Energy Source: During periods of low glucose availability, 3-HB can be utilized by neurons as an alternative energy substrate, thereby maintaining cellular ATP levels and neuronal function.[1]

  • Mitochondrial Protection: Studies using methyl 3-hydroxybutyrate (chirality unspecified) in a mouse model of Alzheimer's disease have demonstrated its ability to protect mitochondria.[5] This includes rescuing the activities of mitochondrial respiratory chain complexes, reducing the generation of reactive oxygen species (ROS), and stabilizing the mitochondrial membrane potential.[5]

  • Reduction of Aβ Deposition: In the same Alzheimer's model, administration of methyl 3-hydroxybutyrate was associated with reduced amyloid-β deposition in the brain and improved performance in the Morris water maze, indicating enhanced spatial learning and memory.[5]

  • Induction of Brain-Derived Neurotrophic Factor (BDNF): 3-HB has been shown to induce the expression of BDNF in cerebral cortical neurons. This effect is mediated by an increase in mitochondrial respiration, leading to the activation of the NF-κB signaling pathway.[14][15] BDNF is crucial for synaptic plasticity and neuronal resilience.

The proposed neuroprotective signaling pathway of 3-HB is depicted below.

Neuroprotection M3HB Methyl 3-hydroxybutanoate HB 3-Hydroxybutyrate (3-HB) M3HB->HB Hydrolysis Mito Mitochondria HB->Mito Metabolism ROS Increased ROS (signaling levels) Mito->ROS NFkB NF-κB Activation ROS->NFkB BDNF BDNF Gene Expression NFkB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

Fig. 2: 3-HB-mediated neuroprotective signaling pathway.
Epigenetic Regulation and Signaling

3-HB functions as a key signaling molecule through various mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: 3-HB is a known inhibitor of class I and IIa HDACs.[4] By inhibiting HDACs, 3-HB can increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This has been linked to the upregulation of genes involved in oxidative stress resistance, such as those regulated by the FOXO3A transcription factor.[4]

  • Receptor-Mediated Signaling: 3-HB is an endogenous ligand for the G-protein coupled receptors HCAR2 (GPR109A) and FFAR3.[4] Activation of these receptors can modulate inflammation and lipolysis. For instance, activation of HCAR2 on adipocytes reduces the release of free fatty acids, thereby creating a negative feedback loop on ketogenesis.[1]

  • Calcium Signaling: While direct evidence for (S)-3-HB is lacking, the related molecule γ-hydroxybutyrate (GHB) has been shown to modulate calcium channels.[16] Furthermore, a study on the (D)-enantiomer of methyl 3-hydroxybutyrate demonstrated an increase in cytosolic Ca²⁺ concentration in glial cells, which was linked to an anti-apoptotic effect. This suggests that 3-HB and its esters may play a role in intracellular calcium homeostasis.

The following diagram illustrates the key signaling roles of 3-HB.

Signaling HB 3-Hydroxybutyrate (3-HB) HDAC HDACs HB->HDAC Inhibition HCAR2 HCAR2/FFAR3 Receptors HB->HCAR2 Activation CaChannels Potential Modulation of Ca²⁺ Channels HB->CaChannels Acetylation Increased Histone Acetylation HDAC->Acetylation GeneExp Altered Gene Expression Acetylation->GeneExp CellularResponse Modulation of Inflammation & Lipolysis HCAR2->CellularResponse CaSignaling Changes in [Ca²⁺]i CaChannels->CaSignaling MWM start Start acclimation Acclimation to Testing Room start->acclimation acquisition Acquisition Trials (Multiple Days) acclimation->acquisition probe Probe Trial (Platform Removed) acquisition->probe analysis Data Analysis (Latency, Quadrant Time) probe->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and natural products.[1][2] Its utility stems from the stereospecific placement of the hydroxyl and methyl groups, which allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two primary methodologies: enzymatic reduction and asymmetric hydrogenation. Quantitative data is summarized for clear comparison, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-differing pharmacological activities of stereoisomers. This compound is a key chiral intermediate used in the synthesis of various bioactive molecules. Several strategies have been developed for its enantioselective synthesis, with enzymatic reductions and asymmetric hydrogenations being among the most efficient and widely adopted methods. These approaches offer high enantioselectivity and yield, starting from the readily available prochiral substrate, methyl acetoacetate.

Synthetic Methodologies

Two principal routes for the enantioselective synthesis of this compound are detailed below:

  • Enzymatic Reduction: This biochemical approach utilizes enzymes, often from whole-cell systems like baker's yeast (Saccharomyces cerevisiae), to reduce the ketone functionality of methyl acetoacetate with high stereoselectivity.

  • Asymmetric Hydrogenation: This chemocatalytic method employs chiral transition metal complexes, such as Ruthenium-BINAP catalysts, to achieve the enantioselective hydrogenation of the β-keto ester.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic approaches to (S)-Ethyl/Methyl 3-hydroxybutanoate, allowing for a direct comparison of their efficacy.

MethodSubstrateCatalyst/EnzymeEnantiomeric Excess (e.e.)YieldReference
Enzymatic ReductionEthyl acetoacetateBaker's Yeast85%59-76%[3][4]
Enzymatic Reduction (Optimized)Ethyl acetoacetate"Starved" Baker's Yeast94%70%[3][4]
Asymmetric HydrogenationMethyl acetoacetateRaney Nickel (tartaric acid modified)83-88%-[3]
Asymmetric HydrogenationMethyl acetoacetateRu-BINAP Complex>99%92-96%[5]
Biocatalytic Reduction4-chloro-3-oxobutanoic acid methyl esterGeotrichum candidum SC 546996%95%[6]

Experimental Protocols

Method 1: Enzymatic Reduction using Baker's Yeast

This protocol is adapted from a procedure published in Organic Syntheses and describes the reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate.[3][4] A similar procedure can be adapted for methyl acetoacetate.

Materials:

  • Tap water

  • Sucrose

  • Baker's yeast

  • Ethyl acetoacetate (freshly distilled)

  • Celite

  • Sodium chloride

  • Ethyl ether

  • Magnesium sulfate

Procedure:

  • In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

  • Stir the mixture for 1 hour at approximately 30°C.

  • Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate.

  • Stir the fermenting suspension for 24 hours at room temperature.

  • Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

  • One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Continue stirring for 50-60 hours at room temperature. Monitor the reaction for completion by gas chromatography.[3][4]

  • Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.

  • Extract the aqueous layer with five 500-mL portions of ethyl ether.

  • Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71-73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[3][4]

Method 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is based on a procedure for the asymmetric hydrogenation of methyl acetoacetate to (R)-methyl 3-hydroxybutanoate using a Ru-BINAP catalyst.[5] The synthesis of the (S)-enantiomer can be achieved by using the (S)-BINAP ligand.

Materials:

  • (R)-BINAP-Ru(II) complex (or the corresponding (S)-complex for the (S)-product)

  • Methyl acetoacetate

  • Methanol

  • Autoclave

Procedure:

  • Charge a dry 200-mL Schlenk tube with methyl acetoacetate (50.0 g, 0.431 mol) and methanol (50 mL) via syringes.

  • Prepare the (R)-BINAP-Ru(II) catalyst as described in the literature.[5]

  • Transfer the reaction mixture to a 60 mL autoclave.

  • Conduct the hydrogenation under 4 MPa of hydrogen pressure at 60°C for 20 hours.[7]

  • After releasing the hydrogen, remove the methanol under reduced pressure.

  • Extract the product with ether.

  • The crude product can be purified by distillation to yield (R)-(-)-methyl 3-hydroxybutanoate with a boiling point of 40°C at 2 mm pressure.[5]

Visualizations

Reaction Pathway for Enantioselective Synthesis

Reaction_Pathway cluster_enzymatic Enzymatic Reduction cluster_hydrogenation Asymmetric Hydrogenation MAA Methyl Acetoacetate Yeast Baker's Yeast MAA->Yeast Reduction RuS (S)-Ru-BINAP MAA->RuS H₂ RuR (R)-Ru-BINAP MAA->RuR H₂ SMHB (S)-Methyl 3-hydroxybutanoate RMHB (R)-Methyl 3-hydroxybutanoate Yeast->SMHB RuS->SMHB RuR->RMHB

Caption: General reaction pathways for the synthesis of (S)- and (R)-Methyl 3-hydroxybutanoate.

Experimental Workflow for Enzymatic Reduction

Experimental_Workflow A 1. Prepare Yeast Suspension (Water, Sucrose, Yeast) B 2. Add Methyl Acetoacetate A->B C 3. Fermentation (24-60 hours) B->C D 4. Work-up (Filtration, Extraction) C->D E 5. Purification (Distillation) D->E F Product: This compound E->F

Caption: A simplified workflow for the enzymatic reduction of methyl acetoacetate using baker's yeast.

Logical Relationship of Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Logic cluster_input Inputs cluster_process Process cluster_output Output Substrate Methyl Acetoacetate Reaction Asymmetric Hydrogenation Substrate->Reaction Catalyst Chiral Ru-BINAP Catalyst Catalyst->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Product Enantiomerically Enriched Methyl 3-hydroxybutanoate Reaction->Product

Caption: Logical flow diagram illustrating the key components of asymmetric hydrogenation.

References

Application Note: Asymmetric Hydrogenation of Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the asymmetric hydrogenation of methyl acetoacetate to produce optically active methyl (R)-3-hydroxybutanoate, a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] The protocol focuses on two highly effective and widely used catalyst systems: modified Raney Nickel and Ruthenium-BINAP complexes. This document includes comprehensive experimental procedures, tabulated data for easy comparison of catalyst performance, and a visual representation of the experimental workflow.

Introduction

The enantioselective reduction of β-keto esters is a critical transformation in organic synthesis, providing access to chiral β-hydroxy esters. Methyl (R)-3-hydroxybutanoate, the product of asymmetric hydrogenation of methyl acetoacetate, is a key intermediate for the synthesis of numerous complex molecules, including pharmaceuticals and fine chemicals. This note details the protocols for two robust catalytic systems that achieve high enantioselectivity and conversion rates.

Catalyst Systems and Performance

The choice of catalyst is paramount in achieving high enantiomeric excess (e.e.) and conversion. Two prominent systems are detailed below:

  • (R,R)-Tartaric Acid-Modified Raney Nickel (TA-MRNi): A heterogeneous catalyst known for its cost-effectiveness and ease of separation.[2][3]

  • Ruthenium-(R)-BINAP Complex: A homogeneous catalyst renowned for its high efficiency and enantioselectivity under various conditions.[4][5]

Data Presentation

The following tables summarize the quantitative data obtained from various studies on the asymmetric hydrogenation of methyl acetoacetate using these catalyst systems.

Table 1: Performance of Tartaric Acid-Modified Raney Nickel (TA-MRNi) Catalysts

Catalyst ModifierH₂ Pressure (MPa)Temperature (°C)SolventEnantiomeric Excess (e.e.) (%)Conversion (%)Reference
(R,R)-Tartaric Acid-NaBr1060Methyl Propionate/Toluene86-[2][3]
(R,R)-Tartaric Acid-NaBr960-88-91-[2]
(R,R)-Tartaric Acid-NaBr0.4260-92-[2][3]
(R,R)-Tartaric Acid---83-88-[6]

Table 2: Performance of Ruthenium-BINAP Catalysts

Catalyst PrecursorChiral LigandH₂ Pressure (atm)Temperature (°C)SolventEnantiomeric Excess (e.e.) (%)Conversion (%)Reference
[RuCl₂(benzene)]₂(R)-BINAP10025Methanol99 (R)>99[5]
Ru/PMO-BINAP----93.5100[7]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using (R,R)-Tartaric Acid-Modified Raney Nickel

This protocol is adapted from studies demonstrating high enantioselectivity at both high and low hydrogen pressures.[2][3]

Materials:

  • Raney Nickel (slurry in water)

  • (R,R)-Tartaric acid

  • Sodium bromide (NaBr)

  • Deionized water

  • Methyl acetoacetate

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Hydrogen gas

  • Autoclave or high-pressure hydrogenation vessel

Catalyst Preparation (Modification of Raney Nickel):

  • Wash a commercial Raney Nickel slurry with deionized water until the pH of the washing water is neutral.

  • Prepare a 1% (w/v) aqueous solution of (R,R)-tartaric acid.

  • Immerse the washed Raney Nickel in the tartaric acid solution.

  • Adjust the pH of the mixture to a specific value (e.g., 3.2) with an appropriate acid or base, as pH is a critical parameter for enantioselectivity.

  • Add sodium bromide to the mixture (e.g., at a concentration of 0.1 g/L).

  • Stir the suspension at a controlled temperature (e.g., 50°C) for a defined period (e.g., 1 hour).

  • Decant the modifying solution and wash the modified catalyst with deionized water, followed by the reaction solvent (e.g., THF).

Hydrogenation Procedure:

  • In a high-pressure autoclave, place the modified Raney Nickel catalyst.

  • Add the solvent (THF) and methyl acetoacetate.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.42 MPa for low-pressure or 10 MPa for high-pressure conditions).[2][3]

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[2]

  • Monitor the reaction progress by measuring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the catalyst from the reaction mixture.

  • Analyze the product for conversion and enantiomeric excess using gas chromatography (GC) with a chiral column.

Protocol 2: Asymmetric Hydrogenation using in situ Generated Ru-(R)-BINAP Catalyst

This protocol is based on the highly efficient method developed by Noyori and colleagues.[5]

Materials:

  • [Dichloro(benzene)ruthenium(II)]₂ dimer ([RuCl₂(benzene)]₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

  • Methyl acetoacetate

  • High-pressure hydrogenation vessel (autoclave)

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

Catalyst Precursor Preparation (in situ):

  • Under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(benzene)]₂ and (R)-BINAP to a Schlenk flask.

  • Add anhydrous, degassed DMF or ethanol.

  • Stir the mixture at room temperature for a short period to allow for the formation of the active catalyst complex.

Hydrogenation Procedure:

  • Transfer the freshly prepared catalyst solution to a high-pressure autoclave containing methyl acetoacetate dissolved in the reaction solvent (e.g., Methanol).

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 100 atm.[5]

  • Maintain the reaction temperature at 25°C with constant stirring.[5]

  • Monitor the reaction until hydrogen uptake ceases.

  • After completion, cool the vessel, vent the hydrogen, and remove the solvent under reduced pressure.

  • Determine the conversion and enantiomeric excess of the resulting methyl (R)-3-hydroxybutanoate by chiral GC analysis.

Visualizing the Workflow

The following diagrams illustrate the key steps in the asymmetric hydrogenation process.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cluster_analysis Product Analysis cat_start Catalyst Precursor modification Modification / Activation cat_start->modification active_cat Active Catalyst modification->active_cat reaction Hydrogenation (H₂, Pressure, Temp) active_cat->reaction substrate Methyl Acetoacetate substrate->reaction purification Purification reaction->purification product Crude Product analysis Chiral GC Analysis purification->analysis final_product Methyl (R)-3-hydroxybutanoate analysis->final_product

Caption: General workflow for asymmetric hydrogenation.

Conclusion

The asymmetric hydrogenation of methyl acetoacetate is a well-established and highly efficient method for producing enantiomerically enriched methyl 3-hydroxybutanoate. Both the modified Raney Nickel and Ruthenium-BINAP catalyst systems offer excellent performance, with the choice of catalyst often depending on factors such as cost, desired enantiopurity, and sensitivity to air and moisture. The protocols provided in this application note serve as a detailed guide for researchers to successfully perform this important chemical transformation.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-Methyl 3-hydroxybutanoate using Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of (S)-Methyl 3-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The protocols focus on the use of whole-cell yeast biocatalysts for the asymmetric reduction of methyl acetoacetate.

Introduction

This compound is a key chiral intermediate used in the synthesis of various pharmaceuticals, including antibiotics, pheromones, and drugs.[1] Traditional chemical synthesis of this compound often requires harsh reaction conditions and expensive chiral catalysts. Biocatalysis using whole-cell microorganisms, such as yeast, offers a green and cost-effective alternative, providing high enantioselectivity under mild conditions.[2][3] Baker's yeast (Saccharomyces cerevisiae) is a commonly used, inexpensive, and readily available biocatalyst for this transformation.[4][5] This process relies on the enzymatic reduction of the prochiral ketone, methyl acetoacetate, to the corresponding (S)-alcohol.

Metabolic Pathway for (S)-3-Hydroxybutyrate Production

In engineered Saccharomyces cerevisiae, the biosynthesis of (S)-3-hydroxybutyrate from the central metabolite acetyl-CoA involves a three-step enzymatic pathway. This pathway can be metabolically engineered into the yeast to enhance production.[1][6]

MetabolicPathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetyl-CoA C-acetyltransferase (ACCT) (e.g., ERG10) s_3_hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->s_3_hydroxybutyryl_coa Acetoacetyl-CoA reductase (ACR) (e.g., hbd) s_3_hydroxybutyrate (S)-3-Hydroxybutyrate s_3_hydroxybutyryl_coa->s_3_hydroxybutyrate 3-Hydroxybutyryl-CoA thioesterase (HBT) (e.g., tesB)

Caption: Metabolic pathway for the biosynthesis of (S)-3-hydroxybutyrate in engineered yeast.

Data Presentation: Comparison of Yeast-Mediated Reduction Conditions

The following table summarizes various reaction conditions and outcomes for the biocatalytic reduction of β-keto esters using different yeast strains. This data is compiled from multiple studies to provide a comparative overview.

Yeast StrainSubstrateCo-substrate/ AdditiveTemp. (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Lodderomyces elongisporusPhenylacetone2-Propanol307.524>99>99 (S)[4]
Pichia carsoniiPhenylacetone2-Propanol307.52492>99 (S)[4]
Candida norvegicaPhenylacetone2-Propanol307.52465>99 (S)[4]
Debaryomyces fabryiPhenylacetone2-Propanol307.52420>99 (S)[4]
Baker's Yeast (S. cerevisiae)Methyl acetoacetateSucrose37Not Specified48High>99 (S)[7]
Baker's Yeast (S. cerevisiae)Ethyl acetoacetateGlucoseRoom Temp.Not Specified24High95 (S)[3]
Baker's Yeast (S. cerevisiae)Ethyl 4-chloro-3-oxobutanoateAllyl alcohol30Not Specified1-210090-97 (S)[8]

Experimental Protocols

This section provides detailed protocols for the cultivation of yeast, the biocatalytic reduction of methyl acetoacetate, and the subsequent product isolation and analysis.

Protocol 1: Cultivation of Baker's Yeast (Saccharomyces cerevisiae)

This protocol describes the activation and growth of commercially available baker's yeast for use as a whole-cell biocatalyst.

Materials:

  • Dry Baker's Yeast

  • Sucrose

  • Tap water

  • Erlenmeyer flask (4-5 times the volume of the culture)

  • Shaking incubator

Procedure:

  • In a sterile Erlenmeyer flask, dissolve 300 g of sucrose in 1.6 L of tap water.[9]

  • Add 200 g of baker's yeast to the sucrose solution with stirring.[9]

  • Incubate the flask at approximately 30°C with gentle shaking for 1 hour to activate the yeast.[9] The onset of fermentation is indicated by the formation of gas bubbles.[10]

Protocol 2: Biocatalytic Reduction of Methyl Acetoacetate

This protocol details the asymmetric reduction of methyl acetoacetate to this compound using the activated yeast culture.

Materials:

  • Activated yeast suspension (from Protocol 1)

  • Methyl acetoacetate

  • Erlenmeyer flask

  • Stirrer

Procedure:

  • To the activated yeast suspension from Protocol 1, add 20.0 g (0.154 mol) of methyl acetoacetate.[9]

  • Stir the fermenting suspension at room temperature (around 25-30°C) for at least 48 hours.[11] The reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

  • For anaerobic conditions, which can improve enantioselectivity, the flask can be sealed and equipped with a tube leading to a beaker of water to monitor CO2 evolution.[12]

Protocol 3: Isolation and Purification of this compound

This protocol describes the steps for extracting and purifying the product from the reaction mixture.

Materials:

  • Filter aid (e.g., Celite or silica gel)[5][11]

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a filter pad by suspending 10 g of filter aid in 50 mL of water and filtering it through a Büchner funnel. Do not let the pad dry out.[11]

  • Add another 10 g of filter aid to the yeast reaction mixture and pour the entire slurry onto the prepared filter pad.[11]

  • Apply suction to filter the mixture. Wash the filter cake with 25 mL of water.[11]

  • Transfer the filtrate to a separatory funnel.

  • Extract the aqueous filtrate three times with 50 mL portions of dichloromethane or ethyl acetate.[4][11]

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[4][8]

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by distillation if necessary.

Protocol 4: Analysis of this compound

This protocol outlines the analytical methods for determining the conversion and enantiomeric excess of the product.

Methods:

  • Gas Chromatography (GC): Conversion can be determined by analyzing samples of the reaction mixture by GC, comparing the peak areas of the substrate (methyl acetoacetate) and the product (this compound).

  • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (ee) is determined by chiral HPLC analysis.

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD or Chiralpak® AD is suitable for separating the enantiomers of 3-hydroxybutanoate esters.[13]

    • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol. For reversed-phase, a mixture of acetonitrile and water can be used.[13][14]

    • The ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] * 100.

Experimental Workflow and Logic

The overall process for the biocatalytic synthesis of this compound can be visualized as a sequential workflow.

ExperimentalWorkflow cluster_preparation Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis yeast_prep Yeast Activation and Cultivation bioreduction Asymmetric Reduction of Methyl Acetoacetate yeast_prep->bioreduction isolation Product Isolation (Filtration & Extraction) bioreduction->isolation purification Purification (e.g., Distillation) isolation->purification gc_analysis Conversion Analysis (GC) purification->gc_analysis hplc_analysis Enantiomeric Excess (Chiral HPLC) purification->hplc_analysis

Caption: Workflow for biocatalytic synthesis and analysis.

References

Application Notes and Protocols for the Depolymerization of Poly(3-hydroxybutyrate) (PHB) to Produce (R)-methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(3-hydroxybutyrate) (PHB) is a biodegradable polyester produced by various microorganisms. Its depolymerization offers a sustainable route to valuable chiral building blocks, such as (R)-methyl 3-hydroxybutanoate. This enantiomerically pure compound is a key intermediate in the synthesis of fine chemicals and pharmaceuticals. The primary method for this conversion is the acid-catalyzed methanolysis (transesterification) of PHB. This document provides detailed protocols and comparative data for this process.

Principle of the Method

The depolymerization of PHB to (R)-methyl 3-hydroxybutanoate is achieved through transesterification with methanol, typically in the presence of an acid catalyst. The ester linkages of the PHB polymer are cleaved by methanol, yielding the monomeric methyl ester. Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), and various ionic liquids.[1][2] The reaction is typically performed at elevated temperatures to increase the reaction rate and yield.

Experimental Protocols

This section details two common protocols for the methanolysis of PHB.

Protocol 1: Sulfuric Acid Catalyzed Methanolysis

This protocol is a widely used method for the depolymerization of PHB.[3]

Materials:

  • Poly(3-hydroxybutyrate) (PHB)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Chloroform (CHCl₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a methanolysis solution of 3% (v/v) concentrated H₂SO₄ in methanol.

  • To a round-bottom flask, add a known amount of dried PHB.

  • Add 3 mL of chloroform and 1.5 mL of the methanolysis solution for each sample.

  • Heat the mixture at 95-100°C for at least 6 hours with constant stirring under reflux.[3][4]

  • After cooling the reaction mixture to room temperature, add 1.5 mL of deionized water.

  • Shake the mixture vigorously, which will result in the formation of two layers. The lower layer contains chloroform and the hydrophobic (R)-methyl 3-hydroxybutanoate, while the upper layer contains water, methanol, and other hydrophilic components.[3][5]

  • Separate the lower chloroform layer using a separatory funnel.

  • The (R)-methyl 3-hydroxybutanoate can be further purified by removing the chloroform using a rotary evaporator.

Protocol 2: Ionic Liquid Catalyzed Methanolysis

This protocol utilizes an ionic liquid as a catalyst, which can offer advantages in terms of recyclability.[6]

Materials:

  • Poly(3-hydroxybutyrate) (PHB)

  • Methanol (CH₃OH), anhydrous

  • 1-(3-sulfonic acid)-propyl-3-methylimidazole ferric chloride ([MIMPS]FeCl₄) or another suitable ionic liquid

  • Jacket-heated stirred reactor or similar high-pressure vessel

  • Filtration apparatus

Procedure:

  • In a jacket-heated stirred reactor, combine PHB, methanol, and the ionic liquid catalyst. A typical ratio is a molar ratio of 5:1 (methanol:PHB repeating unit) and a mass ratio of 0.03:1 (catalyst:PHB).[1][7]

  • Heat the reactor to 140°C and stir for 3 hours under autogenous pressure.[8]

  • After the reaction, cool the mixture to room temperature.

  • The product, (R)-methyl 3-hydroxybutanoate, can be separated from the catalyst and any unreacted PHB by filtration and subsequent distillation or extraction. The ionic liquid catalyst can often be recovered and reused.[6]

Data Presentation

The following tables summarize quantitative data from various studies on the depolymerization of PHB to (R)-methyl 3-hydroxybutanoate.

Table 1: Comparison of Different Catalytic Systems

CatalystPHB:Methanol Ratio (molar)Catalyst:PHB Ratio (mass)Temperature (°C)Time (h)PHB Conversion (%)Product Yield (%)Reference
Ionic Liquid1:50.03:11403>9083.75[1][7]
[MIMPS]FeCl₄----98.587.4[6]
FeCl₃--140391.188.3[9]
KHSO₄--14033541[8]
p-TSA--151---[1]

Table 2: Effect of Reaction Conditions using an Ionic Liquid Catalyst

ParameterCondition 1Condition 2Condition 3PHB Conversion (%)Product Yield (%)
Temperature 120°C140°C160°C--
Time 1 h3 h5 h--
Catalyst Loading 1%3%5%>90>83

Note: Specific quantitative data for varying conditions in a single study were not available in the provided search results. The table structure is provided for when such comparative data is available.

Visualizations

.dot

G cluster_workflow Experimental Workflow A 1. Preparation of Reagents (PHB, Methanol, Catalyst) B 2. Reaction Setup (Reactor, Heating, Stirring) A->B C 3. Depolymerization Reaction (Elevated Temperature and Pressure) B->C D 4. Cooling and Phase Separation (Addition of Water if applicable) C->D E 5. Product Extraction (Separation of Organic Layer) D->E F 6. Purification (Solvent Removal, Distillation) E->F G 7. Product Analysis ((R)-methyl 3-hydroxybutanoate) F->G

Caption: Experimental workflow for PHB depolymerization.

.dot

G cluster_reaction Chemical Reaction Pathway PHB Poly(3-hydroxybutyrate) (PHB) [-O-CH(CH3)-CH2-C(O)-]n Product (R)-methyl 3-hydroxybutanoate CH3-CH(OH)-CH2-COOCH3 PHB->Product Methanol Methanol (CH3OH) Methanol->Product n CH3OH Catalyst Acid Catalyst (e.g., H+, Ionic Liquid) Catalyst->Product

Caption: PHB depolymerization to (R)-methyl 3-hydroxybutanoate.

References

GC-MS analysis method for (S)-Methyl 3-hydroxybutanoate purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of (S)-Methyl 3-hydroxybutanoate Purity

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

This compound (CAS: 53562-86-0, Molecular Formula: C₅H₁₀O₃) is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products.[1] Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note describes a robust gas chromatography-mass spectrometry (GC-MS) method for the determination of the chemical and enantiomeric purity of this compound.

The method utilizes a chiral capillary column to achieve baseline separation of the (S)- and (R)-enantiomers. Mass spectrometry provides definitive identification and allows for the sensitive detection of potential impurities. This protocol is designed for use in quality control laboratories and by researchers involved in the synthesis and application of this chiral intermediate.

Principle of the Method

The sample is diluted in a suitable solvent and injected into a gas chromatograph equipped with a chiral stationary phase column. The enantiomers of methyl 3-hydroxybutanoate are separated based on their differential interactions with the chiral selector in the column. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification, and the peak areas from the chromatogram are used to quantify the purity and the enantiomeric excess (e.e.).

Experimental Protocols

1. Materials and Reagents

  • This compound (sample for analysis)

  • (R)-Methyl 3-hydroxybutanoate (reference standard, for peak identification)

  • Racemic methyl 3-hydroxybutanoate (for system suitability and resolution determination)

  • Methyl acetoacetate (potential impurity standard)

  • Methanol, HPLC grade or equivalent (solvent)

  • Helium, ultra-high purity (carrier gas)

2. Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The following configuration was used for this application note:

Component Specification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Autosampler Agilent 7693A or equivalent
Chiral GC Column Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness
Data System MassHunter or equivalent chromatography data station

3. Sample and Standard Preparation

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.

  • System Suitability Solution (Racemic Mixture): Prepare a 1 mg/mL solution of racemic methyl 3-hydroxybutanoate in methanol.

  • Impurity Identification Solution: Prepare a solution containing approximately 1 mg/mL of this compound and 0.01 mg/mL each of (R)-Methyl 3-hydroxybutanoate and methyl acetoacetate in methanol.

4. GC-MS Method Parameters

Parameter Value
GC Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Constant Flow Rate 1.2 mL/min
Oven Program 80 °C (isothermal) for 15 minutes
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 35 - 200
Solvent Delay 3.0 minutes

5. System Suitability

Inject the System Suitability Solution (racemic mixture). The resolution between the (S)- and (R)-enantiomer peaks should be not less than 1.5.

6. Data Analysis and Calculations

  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the reference standards and the NIST library. The mass spectrum of methyl 3-hydroxybutanoate is characterized by key fragments.[2][3]

  • Purity Calculation (Area %): The chemical purity is calculated based on the percentage of the main peak area relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

    Purity (%) = (Area of (S)-enantiomer peak / Total area of all peaks) x 100

  • Enantiomeric Excess (e.e.) Calculation: The enantiomeric purity is expressed as enantiomeric excess (e.e.).

    e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

Data Presentation

Table 1: Expected Retention Times and Resolution

Compound Expected Retention Time (min) *Elution Order
Methyl acetoacetate (impurity)~ 4.51
(R)-Methyl 3-hydroxybutanoate~ 8.22
This compound~ 8.53

*Note: Retention times are estimates and must be experimentally determined on the specific instrument and column used.

Table 2: Mass Spectral Data for Identification

Compound Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] (Relative Intensity)
Methyl 3-hydroxybutanoate118 (not prominent)103, 87, 74, 59, 45, 43 (base peak)
Methyl acetoacetate116101, 85, 74, 59, 43 (base peak)

Workflow Diagram

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing (~25 mg) B Dissolution in Methanol (to 1 mg/mL) A->B C Vortex & Sonicate (if necessary) B->C D Autosampler Injection (1 µL) C->D Transfer to Autosampler Vial E Chiral GC Separation (80 °C Isothermal) D->E F MS Detection (EI, Scan Mode) E->F G Peak Integration F->G Acquire Chromatogram & Spectra H Spectral Library Match (Identification) G->H I Purity & e.e. Calculation G->I J J I->J Final Report: - Purity (% Area) - Enantiomeric Excess (%)

References

Application Notes: Chiral HPLC Separation of Methyl 3-Hydroxybutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective separation of chiral molecules is of paramount importance in the pharmaceutical, agrochemical, and biotechnology industries. The differential biological activities of enantiomers necessitate their accurate quantification. Methyl 3-hydroxybutanoate, a key chiral intermediate in the synthesis of various organic compounds, exists as two enantiomers: (R)-methyl 3-hydroxybutanoate and (S)-methyl 3-hydroxybutanoate. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and analysis of these enantiomers.[1][2] This application note provides a detailed protocol for the chiral HPLC separation of methyl 3-hydroxybutanoate enantiomers.

Principle of Separation

The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving optimal enantioselective separation.[3][4] For the separation of methyl 3-hydroxybutanoate enantiomers, a polysaccharide-based chiral stationary phase is highly effective.

Experimental Protocol

This protocol details the chiral HPLC method for the baseline separation of (R)- and this compound.

Instrumentation and Materials

  • HPLC System: An Agilent 1100 series instrument or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).[5][6]

  • Chiral Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm (Daicel Chemical Industries).[5][6]

  • Reagents:

    • n-Hexane, HPLC grade

    • Isopropanol (2-Propanol), HPLC grade

    • (R)-methyl 3-hydroxybutanoate standard

    • This compound standard

  • Sample Preparation: Dissolve the methyl 3-hydroxybutanoate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of methyl 3-hydroxybutanoate enantiomers.

ParameterCondition
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Procedure

  • System Preparation:

    • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume ratio.

    • Degas the mobile phase using an appropriate method (e.g., sonication or online degasser).

    • Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 40°C and the DAD detector to 210 nm.[5][6]

  • Standard and Sample Analysis:

    • Inject the prepared standards of (R)- and this compound individually to determine their respective retention times.

    • Inject the sample mixture containing both enantiomers.

    • Record the chromatograms and integrate the peak areas for quantification.

Data Presentation

The following table presents the expected retention times for the enantiomers of methyl 3-hydroxybutanoate under the specified chromatographic conditions.

EnantiomerRetention Time (minutes)
(R)-methyl 3-hydroxybutanoate7.78
This compound9.37

Data obtained from a study using an Agilent 1100 series instrument with a Chiralcel OD-H column.[5][6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase (90:10 n-Hexane:Isopropanol) equilibration Column Equilibration (Chiralcel OD-H) prep_mobile->equilibration prep_sample Prepare Sample (Dissolve in Mobile Phase) injection Inject Sample prep_sample->injection equilibration->injection separation Isocratic Elution injection->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for Chiral HPLC Separation.

Separation Mechanism

G cluster_system Chromatographic System cluster_analytes Enantiomers in Solution cluster_interaction Diastereomeric Complex Formation cluster_elution Differential Elution mobile_phase Mobile Phase (Analyte Carrier) r_enantiomer (R)-Enantiomer s_enantiomer (S)-Enantiomer chiral_stationary_phase Chiral Stationary Phase (CSP) (e.g., Chiralcel OD-H) complex_r CSP-(R) Complex (Less Stable) complex_s CSP-(S) Complex (More Stable) r_enantiomer->complex_r Interaction s_enantiomer->complex_s Interaction elution_r Faster Elution (Lower Retention Time) complex_r->elution_r elution_s Slower Elution (Higher Retention Time) complex_s->elution_s

Caption: Principle of Chiral Separation.

References

Application Notes and Protocols: (S)-Methyl 3-hydroxybutanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 3-hydroxybutanoate is a versatile and economically significant chiral building block in the stereoselective synthesis of complex natural products. Its readily available (S)-configured stereocenter at the C3 position makes it an ideal starting material for the synthesis of polyketide natural products, including macrolides, ionophores, and other compounds with significant biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for the anticancer agent Epothilone B.

Application Note 1: Synthesis of a Key C1-C8 Fragment of Epothilone B

This application note details the multi-step synthesis of a key aldehyde fragment corresponding to the C1-C8 portion of Epothilone B, starting from this compound. This fragment is a crucial building block in several total syntheses of this important natural product. The following protocol is a compilation of procedures adapted from seminal works in the field.

Synthetic Workflow

The overall transformation of this compound to the target C1-C8 aldehyde fragment involves a sequence of protection, reduction, homologation, and oxidation steps.

G cluster_start Initial Transformations cluster_homologation Carbon Chain Extension cluster_final Final Fragment Assembly A This compound B TBS-Protected Ester A->B TBSCl, Imidazole C TBS-Protected Alcohol B->C DIBAL-H D TBS-Protected Aldehyde C->D Swern Oxidation E Wittig Olefination Product D->E Ph3P=CHCO2Et D->E F Hydroboration-Oxidation Product E->F 1. 9-BBN 2. H2O2, NaOH G TPAP Oxidation Product (Aldehyde) F->G TPAP, NMO F->G H Aldol Adduct G->H Aldol Reaction with Methyl Ketone I Protected C1-C8 Fragment H->I Protection (TBSOTf) J Final C1-C8 Aldehyde I->J Oxidative Cleavage & Oxidation I->J G Epothilone B Epothilone B β-Tubulin β-Tubulin Epothilone B->β-Tubulin Binds to paclitaxel site Microtubule Polymerization Microtubule Polymerization β-Tubulin->Microtubule Polymerization Promotes Microtubule Stabilization Microtubule Stabilization Microtubule Polymerization->Microtubule Stabilization Leads to Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule Stabilization->Disruption of Mitotic Spindle Causes Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Mitotic Spindle->Mitotic Arrest (G2/M Phase) Induces Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis Triggers

(S)-Methyl 3-hydroxybutanoate: A Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Methyl 3-hydroxybutanoate is a valuable and readily available chiral building block extensively utilized in asymmetric synthesis. Its utility stems from the stereogenic center at the C3 position, which can be exploited to control the stereochemical outcome of various chemical transformations. While it can be incorporated as a permanent chiral fragment in a target molecule, its application as a removable chiral auxiliary offers a powerful strategy for the synthesis of enantiomerically pure compounds. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, with a focus on its conversion to chiral dioxanones for diastereoselective aldol-type reactions.

Application in Diastereoselective Aldol Reactions via Chiral Dioxanone Formation

A primary application of this compound as a chiral auxiliary involves its conversion into a chiral 1,3-dioxan-4-one. This rigid cyclic structure effectively shields one face of the enolate, leading to high diastereoselectivity in reactions with electrophiles, particularly aldehydes. The auxiliary can be subsequently removed under mild conditions to afford the chiral product.

The overall workflow for this process can be visualized as follows:

workflow cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Synthesis cluster_cleavage Product Release start (S)-Methyl 3-hydroxybutanoate dioxanone Chiral 1,3-Dioxan-4-one start->dioxanone Acetalization enolate Lithium Enolate dioxanone->enolate Deprotonation (LDA) adduct Diastereomerically Enriched Adduct enolate->adduct aldehyde Aldehyde (R-CHO) aldehyde->adduct Aldol Addition product Enantiomerically Pure β-Hydroxy Acid adduct->product Auxiliary Cleavage

Caption: General workflow for the use of this compound as a chiral auxiliary via a dioxanone intermediate.

Experimental Protocols

Protocol 1: Preparation of this compound

Enantiomerically pure this compound can be obtained through various methods, including the yeast reduction of methyl acetoacetate. A common laboratory-scale procedure is detailed below.

Materials:

  • Methyl acetoacetate

  • Baker's yeast

  • Sucrose

  • Water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • A suspension of baker's yeast (200 g) and sucrose (300 g) in water (1.6 L) is stirred in a large flask at approximately 30°C for one hour to initiate fermentation.

  • Methyl acetoacetate (20.0 g, 0.172 mol) is added to the fermenting mixture, and stirring is continued at room temperature for 24 hours.

  • A solution of sucrose (200 g) in warm water (1 L) is added, followed by another portion of methyl acetoacetate (20.0 g, 0.172 mol) one hour later.

  • The reaction is stirred for an additional 48-60 hours at room temperature, monitoring the consumption of the starting material by gas chromatography.

  • Upon completion, diatomaceous earth (80 g) is added, and the mixture is filtered. The filtrate is saturated with sodium chloride and extracted with ethyl acetate (5 x 500 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Protocol 2: Asymmetric Aldol Addition using a Chiral Dioxanone Derived from (S)-3-Hydroxybutanoic Acid

This protocol details the conversion of the chiral hydroxy ester to a dioxanone, followed by its use in a diastereoselective aldol addition.

Part A: Synthesis of the Chiral 1,3-Dioxan-4-one

  • (S)-3-Hydroxybutanoic acid (obtained from the hydrolysis of the methyl ester) is reacted with a ketone or aldehyde (e.g., pivalaldehyde) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like dichloromethane.

  • The reaction is typically carried out at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the chiral 1,3-dioxan-4-one.

Part B: Diastereoselective Aldol Addition

  • A solution of the chiral 1,3-dioxan-4-one (1.0 equiv) in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise to generate the lithium enolate. The solution is stirred at -78°C for 30-60 minutes.

  • The desired aldehyde (1.1 equiv) is then added dropwise to the enolate solution at -78°C.

  • The reaction is stirred at -78°C for several hours until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting aldol adduct is typically purified by column chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • The purified aldol adduct is dissolved in a suitable solvent system, such as a mixture of THF and water.

  • The auxiliary is cleaved by hydrolysis, for example, using acidic or basic conditions, to release the chiral β-hydroxy acid or its corresponding ester.

  • The product is then isolated and purified. The chiral auxiliary can often be recovered and recycled.

Data Presentation

The diastereoselectivity of the aldol addition is highly dependent on the structure of the dioxanone and the reaction conditions. The following table provides representative data for such reactions.

EntryAldehydeLewis Acid/BaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
1BenzaldehydeLDATHF-78>95:585
2IsobutyraldehydeLDATHF-78>98:288
3AcetaldehydeLDATHF-7890:1075

Logical Relationships in Stereocontrol

The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chair-like transition state.

G cluster_0 Enolate Formation cluster_1 Transition State Assembly cluster_2 Stereochemical Outcome Dioxanone Chiral Dioxanone Enolate Planar Lithium Enolate Dioxanone->Enolate LDA, -78°C TransitionState Chair-like Transition State Enolate->TransitionState Aldehyde R-CHO Aldehyde->TransitionState Adduct Syn-Aldol Adduct TransitionState->Adduct Facial Shielding by Auxiliary Substituent

Caption: Control of stereochemistry in the aldol addition reaction.

Other Applications and Considerations

While the formation of chiral dioxanones for aldol reactions is a prominent application, this compound and its derivatives can also be used in other asymmetric transformations, such as diastereoselective alkylations of the corresponding enolates. However, its direct use as a removable chiral auxiliary in Michael additions and Diels-Alder reactions is less common in the literature compared to other auxiliaries like Evans' oxazolidinones or Oppolzer's sultams. For these transformations, researchers often turn to these more established systems which have been extensively optimized for high levels of stereocontrol.

This compound serves as a cost-effective and versatile chiral starting material in asymmetric synthesis. Its application as a chiral auxiliary, particularly through its conversion to rigid dioxanone structures, provides an effective method for the diastereoselective synthesis of β-hydroxy carbonyl compounds. The protocols and data presented herein offer a guide for researchers and drug development professionals in leveraging this valuable chiral building block for the stereocontrolled construction of complex molecules.

Protocol for the reduction of methyl acetoacetate to (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant interest in the fields of organic chemistry and drug development. This document provides detailed protocols for the asymmetric reduction of methyl acetoacetate to this compound, utilizing both biocatalytic and chemocatalytic methodologies. These protocols are designed for researchers and scientists in academic and industrial settings.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

The use of whole-cell biocatalysts, such as baker's yeast, offers an environmentally benign and cost-effective method for the asymmetric reduction of prochiral ketones.[1][2] The enzymatic machinery within the yeast cells, particularly alcohol dehydrogenase, catalyzes the reduction of the ketone functionality in methyl acetoacetate to the corresponding (S)-alcohol with high enantioselectivity.[3] This method is attractive due to its operational simplicity and the avoidance of heavy metal catalysts.[1]

Chemocatalytic Asymmetric Hydrogenation

For a more traditional organic synthesis approach, asymmetric hydrogenation using chiral metal complexes provides a highly efficient and enantioselective route. The use of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, pioneered by Noyori, is a well-established method for the reduction of β-keto esters.[4][5] This approach offers high chemical and optical yields, with the advantage of a high substrate-to-catalyst ratio, making it suitable for larger-scale synthesis.[4] The choice between the (R)- or (S)-BINAP ligand allows for the selective synthesis of either the (R)- or (S)-enantiomer of the product.[6]

Data Presentation

The following tables summarize typical results obtained for the reduction of methyl acetoacetate to this compound using different methods.

Table 1: Biocatalytic Reduction of Methyl Acetoacetate using Baker's Yeast

ParameterValueReference
SubstrateMethyl Acetoacetate[2]
BiocatalystSaccharomyces cerevisiae (Baker's Yeast)[1][2]
SolventWater / Light Petroleum[2]
Co-substrateSucrose or Glucose[7]
TemperatureRoom Temperature (~25-30°C)[2][7]
Reaction Time24 - 72 hours[7]
Isolated Yield57%[2]
Enantiomeric Excess (ee)98% (S)[2]

Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-(S)-BINAP Catalyst

ParameterValueReference
SubstrateMethyl Acetoacetate[4]
CatalystRu(OAc)₂((S)-BINAP)[4]
SolventMethanol[4]
Hydrogen Pressure4 - 100 atm[4]
Temperature23 - 100°C
Reaction Time12 - 24 hours[4]
Chemical Yield92 - 96%[4]
Enantiomeric Excess (ee)97 - 98% (S)[4]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Methyl Acetoacetate using Baker's Yeast

This protocol is adapted from established procedures for yeast-mediated reductions.[7]

Materials:

  • Methyl acetoacetate

  • Sucrose

  • Baker's yeast (commercially available, active dry yeast)

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Large Erlenmeyer flask (e.g., 2 L)

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Yeast Activation: In a 2 L Erlenmeyer flask, dissolve 150 g of sucrose in 800 mL of tap water. To this solution, add 100 g of baker's yeast. Stir the mixture at room temperature (around 30°C) for 30-60 minutes to activate the yeast.

  • Substrate Addition: Add 10.0 g of methyl acetoacetate to the fermenting yeast suspension.

  • Reaction: Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Add approximately 40 g of diatomaceous earth (Celite®) to the reaction mixture and stir for 10 minutes.

    • Filter the mixture through a Buchner funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.

    • Saturate the filtrate with sodium chloride to reduce the solubility of the product in the aqueous phase.

    • Extract the aqueous filtrate with ethyl acetate (3 x 250 mL).

    • Combine the organic extracts and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Protocol 2: Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-(S)-BINAP Catalyst

This protocol is a representative procedure for the enantioselective hydrogenation of β-keto esters.[4]

Materials:

  • Methyl acetoacetate

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

Equipment:

  • Schlenk tube or a high-pressure autoclave

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk tube under an argon atmosphere, place [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio.

    • Add degassed, anhydrous methanol to dissolve the solids.

    • Heat the mixture at 60°C for 1 hour to form the active catalyst complex. The solution will turn into a reddish-brown color.

  • Hydrogenation:

    • Cool the catalyst solution to room temperature.

    • Add methyl acetoacetate to the catalyst solution under an argon stream. The substrate to catalyst molar ratio is typically high, around 1000:1.[4]

    • Transfer the reaction mixture to a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Carefully release the hydrogen pressure.

    • Remove the solvent from the reaction mixture using a rotary evaporator.

  • Purification:

    • The residue, containing the product and the catalyst, is purified by vacuum distillation to yield pure this compound.

Mandatory Visualization

experimental_workflow start Start: Materials Preparation yeast_activation Yeast Activation (Sucrose + Water + Baker's Yeast) start->yeast_activation substrate_addition Substrate Addition (Methyl Acetoacetate) yeast_activation->substrate_addition After 30-60 min fermentation Fermentation (Stirring at Room Temperature) substrate_addition->fermentation workup Work-up (Filtration and Extraction) fermentation->workup After 48-72 hours purification Purification (Vacuum Distillation) workup->purification end_product Final Product (this compound) purification->end_product

Caption: Workflow for the biocatalytic reduction of methyl acetoacetate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Methyl 3-hydroxybutanoate for improved yields and enantioselectivity.

Troubleshooting Guides & FAQs

This section is designed to address common issues encountered during the synthesis of this compound via various methods.

Asymmetric Hydrogenation of Methyl Acetoacetate

The asymmetric hydrogenation of methyl acetoacetate is a widely used method for producing this compound with high enantiomeric excess. Ruthenium-based catalysts, particularly those with BINAP ligands, are commonly employed.[1][2]

Frequently Asked Questions (FAQs):

  • Q1: What are the primary causes of low yield in the asymmetric hydrogenation of methyl acetoacetate?

    • A1: Low yields can stem from several factors, including impure starting materials (substrate, solvent), improper catalyst activation, or suboptimal reaction conditions such as temperature, pressure, and reaction time. Catalyst poisoning by impurities can also significantly reduce yield.

  • Q2: My reaction shows low enantioselectivity (ee). How can I improve it?

    • A2: Low enantioselectivity is often linked to the catalyst system and reaction conditions. Ensure the chiral ligand is of high optical purity. The choice of solvent can also play a crucial role; for instance, using ionic liquid/methanol (IL/MeOH) systems has been shown to enhance enantioselectivity.[3] Additionally, optimizing the temperature and hydrogen pressure is critical, as lower temperatures often favor higher enantioselectivity.

  • Q3: I am observing catalyst deactivation. What are the possible reasons and solutions?

    • A3: Catalyst deactivation can be caused by impurities in the substrate or solvent, or by side reactions. Ensure all reagents are thoroughly purified. The presence of oxygen can also deactivate the catalyst, so it is crucial to perform the reaction under an inert atmosphere.

Troubleshooting Flowchart: Asymmetric Hydrogenation

start Low Yield or Enantioselectivity check_purity Verify Purity of Substrate, Solvent, and Gas start->check_purity check_catalyst Check Catalyst Integrity and Activation check_purity->check_catalyst Purity OK sub_purity Impurity Detected: - Purify substrate/solvent - Use high-purity H2 check_purity->sub_purity optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK sub_catalyst Catalyst Issue: - Use fresh catalyst - Ensure proper activation protocol check_catalyst->sub_catalyst check_side_reactions Analyze for Side Reactions optimize_conditions->check_side_reactions Optimization Ineffective sub_conditions Condition Optimization: - Vary Temperature - Adjust H2 Pressure - Modify Substrate/Catalyst Ratio optimize_conditions->sub_conditions solution_found Problem Resolved check_side_reactions->solution_found Side Reactions Identified & Mitigated sub_side_reactions Side Reaction Mitigation: - Adjust temperature - Modify reaction time check_side_reactions->sub_side_reactions sub_purity->solution_found sub_catalyst->solution_found sub_conditions->solution_found

Caption: Troubleshooting workflow for asymmetric hydrogenation.

Yeast Reduction of Ethyl Acetoacetate

Biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae) is a green and cost-effective method for preparing (S)-ethyl 3-hydroxybutanoate, which can then be transesterified to the methyl ester.

Frequently Asked Questions (FAQs):

  • Q1: The conversion of ethyl acetoacetate is low. How can I increase the yield?

    • A1: Low conversion can be due to several factors related to the yeast's metabolic activity. Ensure the yeast is active and the fermentation conditions are optimal. The concentration of the substrate is also critical; high concentrations of ethyl acetoacetate can be toxic to the yeast, leading to incomplete conversion. A fed-batch approach, where the substrate is added portion-wise, can help maintain a low, non-toxic concentration.

  • Q2: The enantiomeric excess (ee) of my product is lower than expected. What can I do to improve it?

    • A2: The enantioselectivity of yeast reduction can be influenced by the physiological state of the yeast. "Starving" the yeast by pre-incubating it in a nutrient-poor medium (e.g., 5% aqueous ethanol) for a few days before adding the substrate can activate enzymes that favor the formation of the (S)-enantiomer, thus increasing the ee.[4] Operating under aerobic conditions has also been shown to improve selectivity.[5]

  • Q3: What are common side products in yeast reduction, and how can I minimize them?

    • A3: A common issue is the formation of the opposite (R)-enantiomer due to the presence of multiple reductase enzymes in the yeast with different stereoselectivities. As mentioned, modifying the yeast's metabolic state through "starvation" can suppress the activity of reductases that produce the (R)-enantiomer.

Data Presentation: Asymmetric Hydrogenation of Methyl Acetoacetate

CatalystLigandSubstrate/Catalyst RatioSolventPressure (atm)Temp (°C)Yield (%)ee (%)Reference
[RuCl₂(benzene)]₂PMO-BINAP100:1Toluene/MeOH505010093.5[3]
Ru(OCOCH₃)₂(BINAP)BINAP2000:1MeOH---94[6]
RuCl₂--INVALID-LINK--n(S,S)-DPEN-2-propanol---82[7]
Ru/C--MeOH70509598
Ir-basedFerrocenyl P,N,N----up to 95up to 95[8]
Depolymerization of Poly-[(R)-3-hydroxybutyric acid] (PHB)

This method involves the acid-catalyzed methanolysis of the biopolymer PHB to yield (R)-Methyl 3-hydroxybutanoate. To obtain the (S)-enantiomer, an inversion step would be necessary. This guide focuses on the depolymerization step.

Frequently Asked Questions (FAQs):

  • Q1: The depolymerization of PHB is incomplete, resulting in a low yield of the monomer.

    • A1: Incomplete depolymerization can be due to insufficient reaction time, inadequate catalyst concentration, or poor solubility of the PHB. The reaction typically requires prolonged heating (e.g., reflux for 3 days) to go to completion.[9] Ensure the PHB is well-suspended in the solvent before adding the catalyst. The choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical.[1][10]

  • Q2: I am observing the formation of oligomers and other side products. How can I avoid this?

    • A2: Oligomer formation can occur, especially during product workup and distillation at high temperatures.[11] It is crucial to maintain a low temperature during solvent removal.[9] The formation of crotonic acid via dehydration of the product can also be a side reaction, particularly at higher temperatures.[12]

  • Q3: The purification of the final product is challenging. What is the recommended procedure?

    • A3: Purification is typically achieved by distillation under reduced pressure.[11] A thorough workup to remove the acid catalyst and any salts is essential before distillation. This often involves washing with brine and sodium bicarbonate solution.[9]

Data Presentation: PHB Depolymerization to Methyl 3-hydroxybutanoate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄0.5Methanol140795[1]
Sn(Bu)₂(OAc)₂0.5Methanol140787[1]
TsOH0.5Methanol140779[1]
Acidic Ionic Liquid3 wt%Methanol140383.75[6][10]
Lipase-Catalyzed Esterification

Enzymatic esterification of 3-hydroxybutanoic acid with methanol using a lipase catalyst is a mild and selective method.

Frequently Asked Questions (FAQs):

  • Q1: The enzymatic esterification is very slow or shows low conversion.

    • A1: Low reaction rates can be due to several factors. The choice of lipase is crucial, with Candida antarctica lipase B (Novozym 435) being a common and effective choice.[13] The water content of the reaction medium is critical; while a small amount of water is necessary for enzyme activity, excess water can promote the reverse hydrolysis reaction.[14][15] The choice of solvent also significantly impacts enzyme activity and stability.

  • Q2: How can I improve the overall yield of the esterification?

    • A2: To drive the equilibrium towards the product, one of the reactants (usually methanol) can be used in excess. Alternatively, removing the water produced during the reaction, for example, by using molecular sieves, can increase the yield.

  • Q3: My lipase seems to have lost its activity after one use. How can I improve its stability and reusability?

    • A3: Immobilized lipases, such as Novozym 435, generally exhibit higher stability and are easier to recover and reuse.[16] The choice of solvent and reaction temperature can also affect the long-term stability of the enzyme. Avoiding harsh conditions and extreme pH values is important.

Troubleshooting Flowchart: Lipase-Catalyzed Esterification

start Low Conversion check_enzyme Verify Enzyme Activity start->check_enzyme check_water Optimize Water Content check_enzyme->check_water Enzyme OK sub_enzyme Enzyme Issue: - Use fresh/active lipase - Consider a different lipase check_enzyme->sub_enzyme check_conditions Adjust Reaction Conditions check_water->check_conditions Water Content Optimal sub_water Water Content Issue: - Use dry solvents - Add molecular sieves check_water->sub_water check_equilibrium Shift Equilibrium check_conditions->check_equilibrium Conditions Optimized sub_conditions Condition Optimization: - Screen different solvents - Optimize temperature check_conditions->sub_conditions solution_found Problem Resolved check_equilibrium->solution_found Equilibrium Shifted sub_equilibrium Equilibrium Issue: - Use excess methanol - Remove water byproduct check_equilibrium->sub_equilibrium sub_enzyme->solution_found sub_water->solution_found sub_conditions->solution_found

Caption: Troubleshooting workflow for lipase-catalyzed esterification.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst

This protocol is a general guideline and may require optimization for specific equipment and reagents.

Materials:

  • Methyl acetoacetate

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • Methanol (degassed)

  • High-pressure autoclave with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge the autoclave with [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio.

  • Add degassed methanol to dissolve the catalyst precursor.

  • Add methyl acetoacetate (substrate-to-catalyst ratio typically ranges from 100:1 to 1000:1).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Yeast Reduction of Ethyl Acetoacetate

This protocol is adapted from established procedures for producing the (S)-enantiomer.[5]

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Ethyl acetoacetate

  • Tap water

  • Celite

  • Ethyl ether

  • Magnesium sulfate

Procedure:

  • In a large flask, dissolve sucrose (300 g) in tap water (1.6 L).

  • Add baker's yeast (200 g) and stir the mixture for 1 hour at approximately 30 °C.

  • Add ethyl acetoacetate (20.0 g) and stir the suspension at room temperature for 24 hours.

  • Add a warm solution of sucrose (200 g) in tap water (1 L), followed by another portion of ethyl acetoacetate (20.0 g) one hour later.

  • Continue stirring for an additional 50-60 hours. Monitor the reaction for the disappearance of the starting material by GC.

  • Once the reaction is complete, add Celite (80 g) and filter the mixture through a sintered glass funnel.

  • Saturate the filtrate with sodium chloride and extract with ethyl ether (5 x 500 mL).

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the residue by fractional distillation under reduced pressure.

Protocol 3: Depolymerization of PHB to (R)-Methyl 3-hydroxybutanoate

This protocol is based on the acid-catalyzed methanolysis of PHB.[9]

Materials:

  • Poly-[(R)-3-hydroxybutyric acid] (PHB)

  • 1,2-Dichloroethane

  • Methanol (absolute)

  • Concentrated sulfuric acid

  • Chloroform

  • Brine solution

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, suspend PHB (50 g) in 1,2-dichloroethane (500 mL).

  • Heat the mixture to reflux for 1 hour.

  • Prepare a solution of concentrated sulfuric acid (10 mL) in absolute methanol (200 mL) and add it to the reaction mixture.

  • Heat the mixture at reflux for 3 days, during which the mixture should become homogeneous.

  • Cool the reaction mixture to room temperature and add half-saturated brine (100 mL). Stir for 10 minutes.

  • Separate the layers and extract the aqueous layer with chloroform (3 x 200 mL).

  • Combine the organic layers and wash with brine (100 mL), saturated sodium bicarbonate solution (100 mL), and again with brine (100 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. All chemical waste should be disposed of in accordance with local regulations.

References

Technical Support Center: Hydrogenation of Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of methyl acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential side reactions encountered during this important chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the hydrogenation of methyl acetoacetate to its desired product, methyl 3-hydroxybutyrate.

FAQ 1: Identification of Unknown Peaks in GC-MS Analysis

Question: I am observing unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of my product mixture. What are the likely side products?

Answer: Several side reactions can occur during the hydrogenation of methyl acetoacetate, leading to the formation of various byproducts. The most common of these are:

  • Transesterification Products: If an alcohol other than methanol is used as the solvent (e.g., ethanol), transesterification can occur, resulting in the formation of the corresponding ester of 3-hydroxybutyrate (e.g., ethyl 3-hydroxybutyrate).

  • Self-Condensation Products: Methyl acetoacetate can undergo self-condensation reactions, particularly at higher temperatures, to form higher molecular weight byproducts. An example is the formation of a dimer, which can subsequently be hydrogenated.

  • Over-reduction Products: The desired product, methyl 3-hydroxybutyrate, can be further hydrogenated to yield 1,3-butanediol. This is more likely to occur under harsh reaction conditions (higher temperature and pressure).

  • Decarboxylation Products: Although less common under typical hydrogenation conditions, decarboxylation of the β-ketoester can lead to the formation of acetone, which can then be hydrogenated to isopropanol.

To identify the unknown peaks, compare their retention times and mass spectra with known standards of these potential byproducts.

FAQ 2: Low Yield of Methyl 3-Hydroxybutyrate and Formation of Transesterification Byproducts

Question: My yield of methyl 3-hydroxybutyrate is lower than expected, and I am seeing a significant amount of what I suspect is a transesterified product. How can I prevent this?

Answer: This issue is common when using alcoholic solvents for the hydrogenation. The transesterification reaction is an equilibrium process.

Troubleshooting Steps:

  • Solvent Selection: If possible, switch to a non-alcoholic solvent such as tetrahydrofuran (THF) or methyl propionate. If an alcohol must be used for solubility reasons, use methanol to match the ester group of the starting material.

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the transesterification side reaction.

  • Reaction Time: Minimize the reaction time to what is necessary for the complete conversion of the starting material. Prolonged reaction times can favor the formation of thermodynamically more stable transesterification products.

SolventTemperature (°C)Expected Transesterification ProductTypical Yield (%)
Methanol50-100None< 1
Ethanol50-100Ethyl 3-hydroxybutyrate5-20
Isopropanol50-100Isopropyl 3-hydroxybutyrate5-15

Note: The provided yield percentages are illustrative and can vary based on specific reaction conditions such as catalyst type, catalyst loading, and hydrogen pressure.

FAQ 3: Presence of High Molecular Weight Byproducts

Question: I am observing peaks in my GC-MS that correspond to molecules with a higher mass than my product. What could be the cause?

Answer: The presence of high molecular weight byproducts is often due to self-condensation reactions of the starting material, methyl acetoacetate. This is an aldol-type condensation that can occur under basic or neutral conditions, and the resulting condensation product can undergo subsequent hydrogenation and other transformations.

Troubleshooting Steps:

  • Control of pH: Ensure the reaction medium is not basic. If a modified Raney nickel catalyst is used, ensure it is thoroughly washed to remove any residual alkali from its preparation. The addition of a small amount of a weak acid, such as acetic acid, can sometimes suppress these side reactions.

  • Reaction Temperature: Higher temperatures can promote condensation reactions. Running the hydrogenation at the lowest effective temperature can minimize the formation of these byproducts.

  • Substrate Concentration: High concentrations of methyl acetoacetate can favor bimolecular condensation reactions. If feasible, performing the reaction at a lower concentration may reduce the formation of these impurities.

FAQ 4: Formation of 1,3-Butanediol

Question: My product mixture contains a significant amount of 1,3-butanediol. How can I improve the selectivity for methyl 3-hydroxybutyrate?

Answer: The formation of 1,3-butanediol is a result of the over-reduction of the ester group in your desired product, methyl 3-hydroxybutyrate.

Troubleshooting Steps:

  • Reaction Conditions: This side reaction is favored by more forcing conditions. To improve selectivity, consider the following adjustments:

    • Lower Hydrogen Pressure: Use the minimum hydrogen pressure required for efficient hydrogenation of the ketone functionality.

    • Lower Reaction Temperature: Reducing the temperature will decrease the rate of the less facile ester hydrogenation.

    • Catalyst Choice: Some catalysts are more active for ester reduction than others. If using a highly active catalyst, consider reducing the catalyst loading or switching to a less active variant.

  • Monitor Reaction Progress: Closely monitor the reaction by techniques like TLC or GC to stop the reaction once the methyl acetoacetate has been consumed, preventing further reduction of the product.

ParameterCondition to Favor Methyl 3-hydroxybutyrateCondition to Favor 1,3-butanediol
Temperature Lower (e.g., 50-80 °C)Higher (e.g., >100 °C)
Hydrogen Pressure Lower (e.g., 10-50 bar)Higher (e.g., >50 bar)
Reaction Time ShorterLonger

Experimental Protocols

This section provides detailed methodologies for key experiments related to the hydrogenation of methyl acetoacetate.

Protocol 1: Preparation of Modified Raney Nickel Catalyst

This protocol describes the preparation of a tartaric acid-modified Raney nickel catalyst, commonly used for the asymmetric hydrogenation of methyl acetoacetate.

Materials:

  • Raney nickel-aluminum alloy

  • Sodium hydroxide (NaOH)

  • Deionized water

  • (R,R)-Tartaric acid

  • Sodium bromide (NaBr)

  • Methanol

  • Methyl propionate

Procedure:

  • Leaching of Aluminum: In a fume hood, slowly add a known amount of Raney nickel-aluminum alloy to a solution of sodium hydroxide in deionized water with stirring. Control the temperature with an ice bath.

  • Washing: After the initial vigorous reaction has subsided, decant the supernatant and wash the nickel catalyst repeatedly with deionized water until the washings are neutral.

  • Modification: Prepare a solution of (R,R)-tartaric acid and sodium bromide in deionized water. Heat the solution to the desired modification temperature (e.g., 100 °C). Add the washed Raney nickel to this solution and maintain the temperature with occasional stirring for 1 hour.

  • Final Washing and Solvent Exchange: Decant the modification solution and wash the catalyst with deionized water, followed by methanol, and finally with the reaction solvent (e.g., methyl propionate). The catalyst is now ready for use.

Protocol 2: Hydrogenation of Methyl Acetoacetate

This protocol outlines a general procedure for the hydrogenation of methyl acetoacetate using a prepared Raney nickel catalyst.

Materials:

  • Modified Raney nickel catalyst

  • Methyl acetoacetate

  • Solvent (e.g., methyl propionate, THF, or methanol)

  • Hydrogen gas

  • Autoclave/hydrogenation reactor

Procedure:

  • Reactor Setup: In a suitable autoclave, add the prepared Raney nickel catalyst as a slurry in the chosen solvent.

  • Addition of Substrate: Add the methyl acetoacetate to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the target temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots of the reaction mixture using GC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The catalyst can be removed by filtration. The filtrate contains the product mixture.

Protocol 3: GC-MS Analysis of the Product Mixture

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the product and potential byproducts.

Sample Preparation:

  • Take a small aliquot of the crude reaction mixture.

  • If the catalyst was not filtered, centrifuge the aliquot to pellet the catalyst.

  • Dilute the supernatant with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • If desired, add an internal standard for quantitative analysis.

GC-MS Parameters (Illustrative Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium

  • MS Detector: Scan mode (e.g., m/z 40-400)

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathways MAA Methyl Acetoacetate MHB Methyl 3-Hydroxybutyrate (Desired Product) MAA->MHB Hydrogenation (Desired Reaction) Transesterified Transesterified Product (e.g., Ethyl 3-Hydroxybutyrate) MAA->Transesterified Transesterification (Alcohol Solvent) Condensation Self-Condensation Product MAA->Condensation Self-Condensation OverReduced 1,3-Butanediol MHB->OverReduced Over-reduction

Caption: Main reaction and potential side reaction pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Methyl 3-Hydroxybutyrate Analyze Analyze Product Mixture by GC-MS Start->Analyze Identify Identify Major Byproducts Analyze->Identify Trans Transesterification Product Dominant Identify->Trans Transesterified Product Cond Condensation Product Dominant Identify->Cond Condensation Product Over Over-reduction Product Dominant Identify->Over Over-reduced Product ActionTrans Change Solvent or Lower Temperature Trans->ActionTrans ActionCond Control pH and Lower Temperature Cond->ActionCond ActionOver Reduce Pressure/Temp or Reaction Time Over->ActionOver

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: (S)-Methyl 3-hydroxybutanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-Methyl 3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common synthesis methods include the enantioselective hydrogenation of methyl acetoacetate using a chiral catalyst and the yeast reduction of ethyl acetoacetate.[1][2][3] The related (R)-enantiomer can be synthesized by the acidic alcoholysis of poly-[(R)-3-hydroxybutyric acid] (PHB).[4][5]

Q2: What are the primary impurities I might encounter during the purification of this compound?

A2: The primary impurities often include unreacted starting materials like ethyl acetoacetate, residual solvents from extraction (e.g., ethyl ether, chloroform), and byproducts such as crotonic acid or oligomers formed during processing.[2][4]

Q3: How can I monitor the progress of the reaction to minimize starting material contamination in the final product?

A3: The reaction progress can be effectively monitored using capillary gas chromatography (GC) to check for the presence of the starting material, such as ethyl acetoacetate.[1][3] Thin-layer chromatography (TLC) can also be a quick method for detecting residual starting material.[2]

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification methods are distillation, including fractional distillation under reduced pressure and bulb-to-bulb distillation.[1][3][4] For enhancing enantiomeric excess, crystallization of a derivative, such as the 3,5-dinitrobenzoate, followed by alcoholysis is an effective strategy.[1][2]

Q5: How is the enantiomeric excess (e.e.) of this compound determined?

A5: Enantiomeric excess is typically determined by measuring the optical rotation of the purified product and comparing it to the known value for the enantiomerically pure compound.[1][4] Chiral chromatography techniques can also be employed for a more direct and accurate measurement.[6][7]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.)

Problem: The purified this compound shows a low enantiomeric excess after purification.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Chiral Induction: The asymmetric hydrogenation or yeast reduction did not proceed with high selectivity.Optimize reaction conditions (catalyst loading, temperature, pressure, reaction time). For yeast reductions, ensure the yeast is properly activated and consider "starving" the yeast to improve enantioselectivity.[2][3]
Racemization: Partial racemization may have occurred during workup or purification, potentially due to harsh acidic or basic conditions or high temperatures.Maintain neutral pH during workup wherever possible. Use lower temperatures during distillation by applying a higher vacuum. Avoid prolonged heating.
Contamination with Racemic Material: The crude product might be contaminated with racemic starting material or byproducts.Ensure the reaction has gone to completion by using GC or TLC to confirm the absence of starting material before workup.[1][3]
Purification Inefficiency: Standard distillation may not be sufficient to separate enantiomers effectively from certain impurities.To enhance enantiomeric excess, consider converting the product to a diastereomeric derivative (e.g., with 3,5-dinitrobenzoyl chloride), crystallizing the desired diastereomer to high purity, and then regenerating the enantiopure ester.[1][2]
Issue 2: Presence of Unreacted Starting Material (Ethyl Acetoacetate)

Problem: The final product is contaminated with ethyl acetoacetate.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction: The reduction reaction did not go to completion.Monitor the reaction closely using GC analysis. If the reaction stalls, consider adding more reducing agent or extending the reaction time. For yeast reductions, adding more sucrose can help drive the reaction to completion.[1][3]
Inefficient Extraction: The workup procedure did not effectively remove the unreacted starting material.During the aqueous workup, ensure thorough extraction with a suitable organic solvent like ethyl ether. Multiple extractions will improve separation.
Co-distillation: The starting material has a boiling point close enough to the product to co-distill.Use a more efficient distillation setup, such as a longer Vigreux column for fractional distillation, to improve separation.[1] Carefully collect fractions and analyze each by GC.
Issue 3: Product Loss During Purification

Problem: Significant loss of this compound is observed during purification.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Formation of Oligomers: The product can undergo self-condensation to form oligomers, especially at elevated temperatures.Distill at the lowest possible temperature by using a high vacuum. Bulb-to-bulb distillation can also minimize heating time and reduce oligomerization.[4]
Emulsion Formation during Extraction: Formation of stable emulsions during aqueous workup can lead to loss of product in the aqueous layer.To break emulsions, try adding a small amount of methanol or brine. Centrifugation can also be effective.[2][3]
Incomplete Extraction: The product is not fully extracted from the aqueous phase.Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product in water and improve extraction efficiency into the organic phase.[1][3]

Experimental Protocols

Protocol 1: Purification of (S)-Ethyl 3-hydroxybutanoate by Fractional Distillation

This protocol is adapted from the purification of (S)-(+)-ethyl 3-hydroxybutanoate produced via yeast reduction.[1][3]

  • Concentration: Following aqueous workup and extraction with ethyl ether, dry the combined organic extracts over magnesium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator at a bath temperature of 35°C to a volume of 50-80 mL.

  • Fractional Distillation: Assemble a fractional distillation apparatus with a 10-cm Vigreux column.

  • Distillation: Apply a vacuum and heat the distillation flask. Collect the fraction boiling at 71–73°C at a pressure of 12 mm Hg. This fraction contains the purified (S)-(+)-ethyl 3-hydroxybutanoate.

  • Analysis: Analyze the collected fraction by GC to confirm purity and determine the enantiomeric excess by measuring its specific rotation. An 85% e.e. corresponds to a specific rotation of [α]D^25 +37.2° (c 1.3, chloroform).[1]

Protocol 2: Purification of (R)-Methyl 3-hydroxybutanoate by Distillation

This protocol is for the purification of the (R)-enantiomer but the physical principles apply to the (S)-enantiomer.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by washing with brine and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer multiple times with chloroform.

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Distillation: Purify the crude residue by distillation under reduced pressure. Collect the pure (R)-(-)-methyl 3-hydroxybutanoate at a boiling point of 61–62°C and a pressure of 18 mm Hg.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_reaction Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis Crude Crude (S)-Methyl 3-hydroxybutanoate Extraction Solvent Extraction (e.g., Ethyl Ether) Crude->Extraction Dissolve in Solvent Drying Drying (e.g., MgSO4) Extraction->Drying Separate Organic Layer Concentration Concentration (Rotary Evaporator) Drying->Concentration Filter and Concentrate Distillation Fractional Distillation (Under Vacuum) Concentration->Distillation PureProduct Pure (S)-Methyl 3-hydroxybutanoate Distillation->PureProduct Collect Pure Fraction GC_Analysis GC for Purity PureProduct->GC_Analysis Optical_Rotation Optical Rotation for e.e. PureProduct->Optical_Rotation

Caption: General Purification Workflow

Troubleshooting_Low_ee Troubleshooting Low Enantiomeric Excess (e.e.) Start Low e.e. Detected Check_Reaction Check Reaction Conditions (Temp, Catalyst, Time) Start->Check_Reaction Check_Workup Review Workup Procedure (pH, Temperature) Start->Check_Workup Check_Purity Analyze for Impurities (GC, TLC) Start->Check_Purity Optimize_Reaction Optimize Reaction for Higher Selectivity Check_Reaction->Optimize_Reaction Modify_Workup Use Milder Conditions to Avoid Racemization Check_Workup->Modify_Workup Derivative_Formation Consider Diastereomeric Derivative Crystallization Check_Purity->Derivative_Formation If separation is difficult

References

Technical Support Center: Optimizing Enzymatic Reduction of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic reduction of β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for synthesizing chiral β-hydroxy esters.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the enzymatic reduction of β-keto esters?

A1: The successful enzymatic reduction of β-keto esters hinges on several critical parameters. These include the choice of biocatalyst (whole cells or isolated enzymes), reaction temperature, pH, and the substrate itself. Additionally, efficient cofactor regeneration is crucial for driving the reaction to completion, especially in reactions utilizing isolated enzymes.[1] The selection of an appropriate solvent system is also vital, as it can impact enzyme activity, stability, and substrate/product solubility.

Q2: How do I choose between using whole cells (e.g., baker's yeast) and isolated enzymes?

A2: The choice between whole cells and isolated enzymes depends on the specific requirements of your synthesis. Whole cells, such as Saccharomyces cerevisiae (baker's yeast), are often used due to their low cost and the presence of endogenous cofactor regeneration systems.[2][3] However, they can sometimes lead to lower enantioselectivity due to the presence of multiple reductase enzymes with competing stereoselectivities.[1][4][5] Isolated enzymes, particularly recombinant ones, offer higher specificity and enantioselectivity.[1][6] While they require an external cofactor regeneration system, they provide more precise control over the reaction.

Q3: What is cofactor regeneration and why is it important?

A3: Many dehydrogenases/reductases used for β-keto ester reduction require a nicotinamide cofactor, typically NADH or NADPH, as a source of hydrides.[7] These cofactors are expensive to use in stoichiometric amounts. Cofactor regeneration is the process of recycling the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH) in situ.[8][9] This allows for the use of catalytic amounts of the cofactor, making the process more economically viable.[8] Common regeneration methods include using a sacrificial cosubstrate like isopropanol or glucose with a coupled enzyme system (e.g., glucose dehydrogenase).[1][8][10]

Q4: Can the structure of the β-keto ester substrate affect the reaction outcome?

A4: Yes, the molecular structure of the β-keto ester substrate significantly influences both the conversion rate and the enantiomeric excess of the product.[11] Steric hindrance around the carbonyl group can affect the enzyme's ability to bind the substrate, impacting the reaction rate. The electronic properties of substituents on the substrate can also play a role in the enzymatic reduction.[11]

Troubleshooting Guides

Problem 1: Low or No Product Conversion
Possible Cause Troubleshooting Steps
Inactive Enzyme - Ensure the enzyme has been stored correctly (typically at low temperatures, e.g., 4°C or -20°C).[12] - Verify the enzyme's activity using a standard assay before starting the main reaction. - Check for potential inhibitors in the reaction mixture.
Inefficient Cofactor Regeneration - If using an isolated enzyme, ensure the cofactor regeneration system is active.[1] - For whole-cell systems, provide a sufficient energy source (e.g., glucose) for the cell's metabolic pathways to regenerate the cofactor.[2] - Consider adding a second enzyme for cofactor regeneration, such as glucose dehydrogenase (GDH).[1][8]
Suboptimal pH - Determine the optimal pH for your specific enzyme. Most reductases have a pH optimum around 5.5 for the reduction reaction.[1][10] - Use a suitable buffer system to maintain the pH throughout the reaction.
Suboptimal Temperature - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[12][13] - For many enzymes, a temperature range of 30-40°C is a good starting point.[12][14]
Substrate or Product Inhibition - High concentrations of the substrate or product can inhibit the enzyme.[7][15] - Consider a fed-batch approach where the substrate is added gradually to maintain a low concentration.[1] - A two-phase system (e.g., aqueous/organic) can be used to extract the product as it is formed, reducing product inhibition.[1]
Problem 2: Low Enantioselectivity (Poor Enantiomeric Excess - ee)
Possible Cause Troubleshooting Steps
Presence of Competing Enzymes - If using whole cells (e.g., baker's yeast), multiple reductases with opposing stereoselectivities may be present.[1][4][5] - Consider using a genetically engineered yeast strain that overexpresses a specific reductase or has competing reductases knocked out.[4][5] - Switch to a purified, isolated enzyme with known high enantioselectivity for your substrate.[1]
Suboptimal Reaction Conditions - Temperature and pH can influence the enantioselectivity of some enzymes.[1] - Systematically screen a range of temperatures and pH values to find the optimal conditions for enantioselectivity. Some reactions show improved selectivity at lower temperatures.[1]
Racemization of the Product - In some cases, the chiral product may racemize under the reaction conditions, particularly at non-optimal pH.[10] - Analyze the product's stability under the reaction conditions in the absence of the enzyme.

Experimental Protocols

General Protocol for Enzymatic Reduction of a β-Keto Ester using a Purified Ketoreductase (KRED)

This protocol provides a general framework. Optimal conditions should be determined for each specific enzyme-substrate combination.

Materials:

  • Ketoreductase (KRED)

  • β-keto ester substrate

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the buffer, D-glucose, and NADP⁺ (or NAD⁺).

  • Enzyme Addition: Add the glucose dehydrogenase (GDH) and the ketoreductase (KRED) to the reaction mixture.

  • Substrate Addition: Dissolve the β-keto ester substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) if it has low aqueous solubility, and add it to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.

  • Analysis: Determine the yield and enantiomeric excess of the purified product.

Visualizations

troubleshooting_workflow start Start: Enzymatic Reduction check_conversion Low or No Conversion? start->check_conversion check_ee Low Enantioselectivity? check_conversion->check_ee No inactive_enzyme Check Enzyme Activity & Storage check_conversion->inactive_enzyme Yes success Successful Reduction (High Yield & ee) check_ee->success No competing_enzymes Use Isolated Enzyme or Engineered Strain check_ee->competing_enzymes Yes cofactor_issue Optimize Cofactor Regeneration inactive_enzyme->cofactor_issue ph_temp_issue Optimize pH & Temperature cofactor_issue->ph_temp_issue inhibition_issue Address Substrate/ Product Inhibition ph_temp_issue->inhibition_issue inhibition_issue->start Re-run Experiment suboptimal_conditions_ee Screen Reaction Conditions (pH, Temp) competing_enzymes->suboptimal_conditions_ee racemization_issue Check Product Stability suboptimal_conditions_ee->racemization_issue racemization_issue->start Re-run Experiment

Caption: Troubleshooting workflow for enzymatic reduction of β-keto esters.

cofactor_regeneration cluster_main Main Reaction cluster_regeneration Cofactor Regeneration Ketoester β-Keto Ester KRED Ketoreductase (KRED) Ketoester->KRED Hydroxyester β-Hydroxy Ester KRED->Hydroxyester NADP NADP⁺ KRED->NADP NADP_reg NADP⁺ NADP->NADP_reg NADPH NADPH NADPH->KRED Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH_reg NADPH GDH->NADPH_reg NADP_reg->GDH NADPH_reg->NADPH

Caption: Enzyme-coupled system for NADPH cofactor regeneration.

References

Technical Support Center: Purification of Synthetic (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetically prepared (S)-Methyl 3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesized via asymmetric hydrogenation of methyl acetoacetate?

The primary impurities encountered during the synthesis of this compound typically include:

  • Unreacted Starting Material: Methyl acetoacetate.[1][2]

  • Enantiomeric Impurity: The undesired (R)-enantiomer, (R)-Methyl 3-hydroxybutanoate.[3][4]

  • Catalyst Residue: Remnants of the ruthenium-based catalyst (e.g., Ru-BINAP) used in the asymmetric hydrogenation process.[1][3]

  • Solvents: Residual solvents from the reaction and workup, such as methanol, toluene, or dichloromethane.

  • Side-Reaction Products: Minor byproducts like crotonic acid or oligomers formed during the process or workup.[3][5]

Q2: My final product has a yellowish or dark coloration. What is the likely cause and how can it be removed?

A persistent color in the final product is almost always due to residual ruthenium byproducts from the hydrogenation catalyst.[6] These colored impurities can be difficult to remove completely by distillation alone. Specific scavenging methods are recommended for their removal.

Q3: How can I effectively remove the residual ruthenium catalyst from my reaction mixture?

Several methods exist for removing ruthenium residues, with their effectiveness varying based on the specific complex and the desired final purity.[7][8] Common approaches include:

  • Adsorption/Filtration: Treating the crude product with an agent like triphenylphosphine oxide (Ph₃P=O) or dimethyl sulfoxide (DMSO) to complex the ruthenium, followed by filtration through a silica gel plug.[6] Activated carbon can also be used as an effective adsorbent.[8][9]

  • Aqueous Extraction: If a water-soluble or PEG-supported catalyst is used, simple aqueous extraction can be highly effective.[8][9]

  • Precipitation: Using scavenging agents like trimercaptotriazine or dithiocarbamates to precipitate the metal species, which can then be removed by filtration.[7]

Q4: What is the most appropriate method for separating the (S) and (R) enantiomers of Methyl 3-hydroxybutanoate?

For high-purity separation of enantiomers, chiral chromatography is the method of choice.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP), such as one based on cyclodextrins or proteins, can effectively resolve the two enantiomers.[12][13]

  • Gas Chromatography (GC): Chiral GC columns are also used for the analytical and preparative separation of volatile chiral compounds like esters.[10]

Q5: Can I remove unreacted methyl acetoacetate and other volatile impurities by distillation?

Yes, fractional distillation under reduced pressure is a very effective method for removing unreacted methyl acetoacetate and residual solvents. There is a significant difference in the boiling points of methyl acetoacetate and methyl 3-hydroxybutanoate, which facilitates their separation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee%) 1. Suboptimal catalyst performance or reaction conditions. 2. Racemization during workup (e.g., harsh pH).1. Optimize hydrogenation reaction parameters (pressure, temperature, solvent, catalyst loading). 2. Ensure workup conditions are neutral to avoid racemization. 3. For purification, perform chiral chromatography to isolate the desired (S)-enantiomer.[10][12]
Product is Discolored (Yellow/Brown/Black) Residual ruthenium catalyst byproducts.[6]1. Treat the crude product with 50 equivalents of triphenylphosphine oxide (Ph₃P=O) or DMSO for 8-12 hours, then filter through a short plug of silica gel.[6] 2. Stir the product with activated carbon, followed by filtration.[9] 3. Perform multiple aqueous extractions if applicable.[8]
Multiple Peaks in GC/HPLC Analysis (Non-chiral column) 1. Unreacted starting material (methyl acetoacetate). 2. Residual solvents. 3. Presence of side-products (e.g., oligomers).[5]1. Perform a careful fractional distillation under reduced pressure to separate components based on boiling points. 2. Wash the organic phase with sodium bicarbonate solution to remove acidic impurities and with brine to remove water-soluble components before distillation.[3][5]
Low Yield After Distillation 1. Product loss due to high vacuum or temperature. 2. Thermal decomposition or oligomerization at elevated temperatures.[5] 3. Inefficient fractional distillation setup.1. Use a well-controlled vacuum source and ensure the distillation temperature does not significantly exceed the boiling point at that pressure. 2. Use a Kugelrohr or short-path distillation apparatus to minimize residence time at high temperatures.[5] 3. Ensure the distillation column is properly insulated for efficient fractionation.

Data Presentation

Table 1: Physical Properties of this compound and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₀O₃118.13[14]61-63 °C @ 10-18 mmHg[3][15]
Methyl acetoacetateC₅H₈O₃116.12[2]169-170 °C @ 760 mmHg
(R)-Methyl 3-hydroxybutanoateC₅H₁₀O₃118.13[16]56-58 °C @ 11 mmHg[16]

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation

This protocol is designed to remove volatile impurities like unreacted starting materials and solvents.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collecting Fractions:

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities and residual solvents.

    • Once the temperature stabilizes at the boiling point of the product (approx. 61-63 °C at 10-18 mmHg), switch to a clean receiving flask and collect the main fraction.[3][15]

  • Completion: Stop the distillation before the flask runs dry to prevent the concentration of non-volatile impurities and potential decomposition.

  • Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[16]

Protocol 2: Removal of Ruthenium Catalyst with Ph₃P=O and Silica Gel Filtration

This protocol is effective for removing colored ruthenium byproducts.[6]

  • Dissolution: Dissolve the crude, colored product in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Scavenger Addition: Add triphenylphosphine oxide (Ph₃P=O) or dimethyl sulfoxide (DMSO) to the solution (approximately 50 equivalents relative to the catalyst amount).

  • Stirring: Stir the mixture at room temperature for a minimum of 8 hours (12 hours is optimal).[6]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Filtration:

    • Prepare a short plug of silica gel in a fritted funnel or a chromatography column.

    • Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture).

    • Pass the solution through the silica gel plug, eluting with the same solvent system. The desired product will elute, while the ruthenium-scavenger complex will be retained on the silica.

  • Final Steps: Collect the eluent, remove the solvent in vacuo, and proceed with distillation (Protocol 1) for final purification.

Visualizations

G cluster_0 Purification Workflow for this compound Crude Crude Product (from Hydrogenation) Workup Aqueous Workup (Wash with NaHCO3, Brine) Crude->Workup Remove Acids/ Water-Solubles CatalystRemoval Catalyst Removal (e.g., Ph3P=O / Silica Filtration) Workup->CatalystRemoval Remove Ru Residues Distillation Reduced Pressure Distillation CatalystRemoval->Distillation Remove Solvents/ Starting Material ChiralSep Optional: Chiral Chromatography Distillation->ChiralSep If ee% is low Pure Pure (S)-Methyl 3-hydroxybutanoate Distillation->Pure High Purity Achieved ChiralSep->Pure Enantiopure Product

Caption: General purification workflow from crude reaction mixture to pure product.

G cluster_1 Troubleshooting Purification Issues Start Analyze Crude Product (GC, NMR, Chiral HPLC) Color Is the product colored? Start->Color LowEE Is enantiomeric excess (ee%) low? Color->LowEE No RemoveRu Perform Catalyst Scavenging Protocol Color->RemoveRu Yes Impurity Are other impurities present (e.g., starting material)? LowEE->Impurity No ChiralChrom Perform Chiral Chromatography LowEE->ChiralChrom Yes Distill Perform Fractional Distillation Impurity->Distill Yes End Proceed to Next Step Impurity->End No RemoveRu->LowEE ChiralChrom->Impurity Distill->End

Caption: Decision tree for troubleshooting common purification challenges.

References

Troubleshooting low enantiomeric excess in chiral synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to low enantiomeric excess (ee) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess (ee) in my asymmetric reaction?

Low enantiomeric excess is a common issue that can stem from several factors throughout the experimental process. The most frequent causes can be grouped into four main categories: reaction parameters, catalyst and reagent quality, substrate issues, and post-reaction workup. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause.

Common Causes for Low Enantiomeric Excess:

  • Suboptimal Reaction Conditions: Temperature, solvent, concentration, and reaction time all play a critical role in influencing the stereochemical outcome of a reaction.[1][2]

  • Catalyst-Related Issues: The purity, activity, and concentration (loading) of the chiral catalyst or ligand are paramount. Catalyst decomposition or the presence of impurities can severely diminish enantioselectivity.[3][4]

  • Substrate and Reagent Purity: Impurities in the starting materials or reagents can interfere with the catalyst or the reaction pathway, leading to a decrease in ee.

  • Racemization: The desired product or even the starting material might be racemizing under the reaction conditions, especially at elevated temperatures or in the presence of acidic or basic species.[5][6]

  • Inaccurate Analytical Methods: The method used to determine the ee, such as chiral High-Performance Liquid Chromatography (HPLC), may not be properly optimized, leading to erroneous results.[6]

Below is a workflow to guide the troubleshooting process.

G cluster_start cluster_analysis Step 1: Verify Analysis cluster_reagents Step 2: Check Reagents & Catalyst cluster_reaction Step 3: Optimize Reaction Conditions cluster_end start Start: Low ee Observed A1 Is the analytical method (e.g., Chiral HPLC) validated? start->A1 A2 Check for baseline separation, peak shape, and reproducibility. A1->A2 Yes A3 Re-optimize analytical method if necessary. A1->A3 No A2->A3 B1 Verify purity of substrate, reagents, and catalyst. A3->B1 B2 Purify starting materials and catalyst. B1->B2 Purity Uncertain B3 Check for catalyst decomposition. B1->B3 Purity Confirmed C1 Systematically screen reaction parameters. B2->C1 B3->C1 C2 Vary Temperature (often lower is better) C1->C2 C3 Screen Solvents C2->C3 C4 Adjust Catalyst Loading & Substrate Concentration C3->C4 end_success Success: High ee Achieved C4->end_success Optimization Successful end_enrich Consider Post-Reaction Enantioenrichment (e.g., Crystallization) C4->end_enrich ee Still Low

Caption: A logical workflow for troubleshooting low enantiomeric excess.
Q2: How does reaction temperature affect the enantioselectivity of my synthesis?

Temperature is one of the most critical parameters in asymmetric catalysis. The difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers dictates the enantiomeric ratio. According to the Eyring equation, this relationship is temperature-dependent.

Generally, lower reaction temperatures lead to higher enantioselectivity .[1][7] This is because the impact of the small energy difference between the diastereomeric transition states is magnified at lower temperatures.[7] Conversely, increasing the temperature can provide enough thermal energy to overcome the activation energy barrier for the less-favored pathway, resulting in a lower ee. In some rare cases, a change in temperature can even lead to a reversal of enantioselectivity.[2]

Illustrative Data on Temperature Effects on Enantiomeric Excess

Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
25 (Room Temp.)9245
08978
-208589
-408194
-7875>99

Note: This table provides a representative example. The optimal temperature must be determined empirically for each specific reaction.[1]

Q3: My enantiomeric excess is still low after optimizing reaction conditions. What should I do next?

If optimizing reaction parameters like temperature and solvent does not yield the desired ee, the issue may lie with the core components of the reaction or post-reaction procedures.

  • Re-evaluate the Catalyst and Ligand: The choice of chiral ligand is fundamental. Minor structural modifications to the ligand can dramatically impact enantioselectivity.[8][9] Consider screening a library of related ligands. Additionally, the performance of a single chiral ligand can sometimes be enhanced by changing the achiral counterion.[3]

  • Assess Substrate Stability: The substrate or the product may be undergoing racemization under the reaction or workup conditions.[5] You can test this by subjecting the purified, enantioenriched product to the reaction conditions (without reactants) for the same duration and re-analyzing the ee.

  • Consider Post-Reaction Enantioenrichment: If the reaction consistently produces a moderate enantiomeric excess, a final purification step can be used to upgrade the ee to the desired level. The most common method for this on a larger scale is recrystallization .[10][11][12] This process involves carefully selecting a solvent system where the racemate and the desired enantiomer have different solubilities, allowing the pure enantiomer to crystallize out.[10][11]

G cluster_catalyst Catalyst & Ligand Optimization cluster_stability Stability Check cluster_enrichment Post-Reaction Enrichment start Reaction Yields Moderate ee A1 Screen Ligand Library start->A1 B1 Perform Racemization Control Experiment start->B1 A2 Modify Ligand Structure A1->A2 A3 Vary Achiral Counterion A2->A3 end_node High ee Product A3->end_node Improved ee B2 Subject Product to Reaction/Workup Conditions B1->B2 B3 Analyze ee Change B2->B3 B3->A1 Racemization Confirmed (Modify Conditions) C1 Develop Crystallization Protocol B3->C1 Product is Stable C2 Screen Solvents to Find Differential Solubility C1->C2 C3 Perform Recrystallization C2->C3 C3->end_node

Caption: Advanced strategies for improving product ee.

Troubleshooting Guides

Guide 1: Troubleshooting Chiral HPLC/GC Analysis

An accurate determination of enantiomeric excess is the first critical step.[6] Poor chromatographic results can be misleading.

Q: My enantiomer peaks are not separating (poor resolution). How can I fix this?

A: Poor resolution is often due to an inappropriate stationary phase or suboptimal mobile phase conditions.[13]

  • Select the Right Column: Ensure the chiral stationary phase (CSP) is suitable for your class of compound. Polysaccharide-based columns are widely applicable, but others may offer better selectivity for specific molecules.[14]

  • Optimize Mobile Phase: Systematically vary the mobile phase composition. In normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration. In reversed phase, vary the organic modifier (e.g., acetonitrile, methanol) and the pH.[13]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can increase interaction time with the CSP and improve resolution.[13]

  • Vary Temperature: Use a column oven to control the temperature. Both increasing and decreasing the temperature can impact resolution, so it is a valuable parameter to screen.[13]

Q: My peaks are tailing. What is the cause?

A: Peak tailing can be caused by secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH.[13]

  • Check for Secondary Interactions: For basic compounds, unwanted interactions with residual silanols on silica-based CSPs can cause tailing. Adding a small amount of a competing amine (e.g., diethylamine) to the mobile phase can mitigate this.

  • Clean the Column: Accumulation of contaminants can create active sites that cause tailing. Flush the column with a strong solvent as recommended by the manufacturer.[5]

  • Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to prevent mixed ionization states.

Experimental Protocols

Protocol 1: General Method for ee Determination by Chiral HPLC

This protocol outlines a general procedure for developing a method to determine the enantiomeric excess of a chiral compound.

1. Column and Mobile Phase Selection: a. Choose a chiral column based on the functional groups of your analyte (e.g., a polysaccharide-based column like CHIRALPAK® IA for general screening). b. Start with a common mobile phase system, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal phase chromatography.

2. Sample Preparation: a. Prepare a stock solution of your racemic standard at approximately 1 mg/mL in the mobile phase or a compatible solvent. b. Prepare a sample of your reaction product at a similar concentration.

3. Method Development and Optimization: a. Set an initial flow rate (e.g., 0.5 - 1.0 mL/min) and column temperature (e.g., 25 °C). b. Inject the racemic standard and monitor the chromatogram. c. If no separation is observed, systematically alter the mobile phase composition by increasing or decreasing the percentage of the alcohol modifier in 5-10% increments.[13] d. If resolution is still poor, try a different alcohol modifier (e.g., ethanol) or switch to a different chiral column. e. Once partial separation is achieved, fine-tune the mobile phase, flow rate, and temperature to achieve baseline resolution (Resolution > 1.5).

4. Quantification: a. Once baseline separation is achieved, integrate the area of each enantiomer's peak. b. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100 [6] c. Inject the reaction sample under the optimized conditions to determine its ee.

Protocol 2: Procedure for Enantioenrichment by Recrystallization

This protocol provides a general workflow for upgrading the enantiomeric excess of a solid compound.[10][11]

1. Solvent Screening: a. In a series of small vials, test the solubility of your enantioenriched material in various solvents at room temperature and at elevated temperatures. b. The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[15] c. The goal is to find a solvent system where the solubility of the racemate differs significantly from that of the pure enantiomer.

2. Crystallization Procedure: a. Dissolve the enantioenriched compound in the minimum amount of the chosen hot solvent to form a saturated solution. b. Allow the solution to cool slowly and undisturbed to room temperature. Forcing rapid crystallization by crash cooling can trap impurities and the undesired enantiomer. c. If no crystals form, try seeding the solution with a tiny crystal of the desired enantiomer or gently scratching the inside of the flask with a glass rod. d. Further cool the solution in an ice bath or refrigerator to maximize the yield of the crystals.

3. Isolation and Analysis: a. Collect the crystals by vacuum filtration. b. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor, which contains a higher proportion of the minor enantiomer. c. Dry the crystals thoroughly. d. Analyze the enantiomeric excess of the crystallized material and the mother liquor by chiral HPLC or another suitable method to determine the effectiveness of the enrichment.

References

Stability and storage conditions for (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-Methyl 3-hydroxybutanoate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to recommended storage conditions. Below is a summary of storage recommendations based on available data.

Data Presentation: Recommended Storage Conditions

Storage TypeTemperatureDurationRecommendations
Stock Solution-80°CUp to 6 monthsFor long-term storage to minimize degradation.
Stock Solution-20°CUp to 1 monthSuitable for short to medium-term storage.
Neat Liquid2-8°C (Refrigerator)Short-termRecommended to prevent potential transesterification-oligomerization.
Neat Liquid-20°CLong-termA related compound, Methyl (R)-3-hydroxybutyrate, is stable for at least 2 years at -20°C when protected from light and moisture.

Q2: What are the main degradation pathways for this compound?

A2: this compound, as a β-hydroxy ester, is susceptible to several degradation pathways, including:

  • Hydrolysis (Saponification): In the presence of acid or, more significantly, base, the ester can hydrolyze to form 3-hydroxybutanoic acid and methanol. This reaction is generally irreversible under basic conditions.

  • Transesterification/Oligomerization: There are indications that upon standing at room temperature, β-hydroxy esters can undergo self-reaction to form oligomers. Storing at refrigerated temperatures is advised to minimize this.

  • Racemization: The chiral center at the C3 position can be susceptible to racemization, especially under basic or acidic conditions, or upon heating. This would lead to the formation of the (R)-enantiomer, which could impact the stereospecificity of subsequent reactions.

  • Dehydration: Under certain acidic conditions and/or heat, elimination of the hydroxyl group can occur, leading to the formation of α,β-unsaturated esters like methyl crotonate or methyl isocrotonate.

  • Oxidation: While less common for this specific functional group, strong oxidizing conditions could potentially target the secondary alcohol.

Q3: How can I assess the purity and stability of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity and stability of your sample:

  • Gas Chromatography (GC): Useful for determining the purity of the neat compound and for detecting volatile impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. For monitoring stereochemical integrity (racemization), a chiral HPLC method is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities or degradation products if their structures are known.

  • Mass Spectrometry (MS): Can be coupled with GC or LC to identify the molecular weights of impurities and degradation products, aiding in their structural elucidation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of the key functional groups (hydroxyl and ester) and to detect changes in these groups that may indicate degradation.

Troubleshooting Guides

Problem 1: Inconsistent or poor results in subsequent reactions using this compound.

This issue often points to a problem with the purity or integrity of the starting material.

Logical Relationship: Troubleshooting Reaction Inconsistency

troubleshooting_reaction start Inconsistent Reaction Results check_purity Assess Purity of (S)-Methyl 3-hydroxybutanoate start->check_purity check_enantiomeric_excess Determine Enantiomeric Excess (ee%) start->check_enantiomeric_excess check_storage Review Storage Conditions start->check_storage hydrolysis Potential Hydrolysis: Formation of 3-hydroxybutanoic acid check_purity->hydrolysis other_impurities Presence of Other Impurities (e.g., from synthesis) check_purity->other_impurities racemization Potential Racemization: Formation of (R)-enantiomer check_enantiomeric_excess->racemization new_reagent Use a Fresh Batch of Reagent check_storage->new_reagent re_purify Re-purify by Distillation or Chromatography hydrolysis->re_purify racemization->new_reagent other_impurities->re_purify

Caption: Troubleshooting logic for inconsistent reaction outcomes.

Q&A Troubleshooting Guide:

  • Q: My reaction yield is low. Could the starting material be the issue?

    • A: Yes, impurities can interfere with your reaction. Check the purity of your this compound using GC or NMR. If significant impurities are detected, consider repurification by distillation or column chromatography.

  • Q: The stereoselectivity of my reaction is lower than expected. What could be the cause?

    • A: This strongly suggests that your starting material may have undergone racemization. Determine the enantiomeric excess (ee%) of your this compound using chiral HPLC. If the ee% is low, it is best to use a fresh, high-purity batch of the reagent that has been stored correctly.

  • Q: I am observing an unexpected acidic byproduct in my reaction mixture. What could it be?

    • A: This is likely due to the hydrolysis of the ester to 3-hydroxybutanoic acid. This can happen if the compound has been exposed to moisture, or acidic or basic conditions during storage or in your reaction setup. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried.

Problem 2: Synthesis of this compound results in low yield or impurities.

Challenges can arise during the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Synthesis and Purification

troubleshooting_synthesis start Low Yield or Impurities in Synthesis check_reaction_conditions Verify Reaction Conditions (Temperature, Time, Reagents) start->check_reaction_conditions check_workup Review Work-up Procedure start->check_workup check_purification Optimize Purification Method start->check_purification incomplete_reaction Incomplete Reaction check_reaction_conditions->incomplete_reaction side_reactions Side Reactions (e.g., dehydration, over-reduction) check_reaction_conditions->side_reactions product_loss Product Loss during Extraction or Washing check_workup->product_loss co_distillation Co-distillation with Solvent or Impurities check_purification->co_distillation adjust_conditions Adjust Reaction Time/Temp or Reagent Stoichiometry incomplete_reaction->adjust_conditions side_reactions->adjust_conditions modify_workup Modify pH during Extraction or Use Brine Washes product_loss->modify_workup optimize_distillation Optimize Distillation (Vacuum, Temperature) co_distillation->optimize_distillation

Caption: Troubleshooting logic for synthesis and purification issues.

Q&A Troubleshooting Guide:

  • Q: The yield of my asymmetric reduction of methyl acetoacetate is low. What can I do?

    • A: Ensure that your catalyst is active and that the reaction is run under the recommended atmosphere (e.g., hydrogen or inert gas). Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid the formation of byproducts. Incomplete reaction can be addressed by increasing the reaction time or catalyst loading.

  • Q: During purification by distillation, I am losing a significant amount of product.

    • A: this compound is a relatively volatile compound. Ensure that your distillation is performed under a suitable vacuum to keep the boiling temperature low. Also, be mindful of potential co-distillation with residual solvents. A thorough drying of the crude product before distillation is important.

  • Q: My purified product contains methyl crotonate. How can I avoid this?

    • A: The formation of methyl crotonate is due to dehydration. This can occur if the reaction or work-up conditions are too acidic, especially at elevated temperatures. Ensure that any acidic catalysts are thoroughly neutralized during the work-up.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Experimental Workflow: Forced Degradation Study

forced_degradation_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound in a suitable solvent (e.g., Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (e.g., 60°C, solid state) prep->thermal photo Photolytic Stress (UV/Vis light) prep->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by Chiral HPLC and LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Place a known quantity of the neat compound in a vial and keep it in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.

    • For the acid and base hydrolysis samples, neutralize the solution before analysis.

    • For the thermal degradation sample, dissolve a known amount in the initial solvent at each time point.

    • Analyze all samples by a validated stability-indicating chiral HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products. LC-MS can be used to identify the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each condition.

    • Summarize the results in a table to compare the stability under different stresses.

Protocol 2: Monitoring Racemization by Chiral HPLC

This protocol provides a general method for monitoring the enantiomeric excess of this compound.

Methodology:

  • Column Selection:

    • Utilize a chiral stationary phase (CSP) suitable for the separation of small, polar molecules. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase:

    • A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio can be adjusted to optimize the separation (e.g., 90:10 hexane:isopropanol).

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm), or a refractive index detector if UV absorbance is poor.

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as separate peaks.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the (S) and (R) enantiomers: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

By following these guidelines and protocols, researchers can ensure the quality and stability of their this compound, leading to more reliable and reproducible experimental outcomes.

Technical Support Center: Scaling Up the Production of (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (S)-Methyl 3-hydroxybutanoate.

Overview of Synthesis Strategies

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products.[1][2] Its production on a larger scale is primarily achieved through two main stereoselective methods: the asymmetric hydrogenation of methyl acetoacetate and the biocatalytic reduction of the same precursor. Both methods have their unique advantages and challenges.

Synthesis_Workflow Methyl Acetoacetate Methyl Acetoacetate Asymmetric Hydrogenation Asymmetric Hydrogenation Methyl Acetoacetate->Asymmetric Hydrogenation Biocatalytic Reduction Biocatalytic Reduction Methyl Acetoacetate->Biocatalytic Reduction Purification Purification Asymmetric Hydrogenation->Purification Biocatalytic Reduction->Purification This compound This compound Purification->this compound Low_ee_Troubleshooting start Low Enantiomeric Excess (e.e.) check_catalyst Verify Catalyst and Ligand Purity start->check_catalyst check_conditions Review Reaction Conditions (T, P) check_catalyst->check_conditions [Purity OK] repurify_catalyst Repurify/Replace Catalyst/Ligand check_catalyst->repurify_catalyst [Impure] check_solvent Assess Solvent Purity and Type check_conditions->check_solvent [Optimal] optimize_conditions Optimize Temperature and Pressure check_conditions->optimize_conditions [Not Optimal] check_substrate Analyze Substrate Purity check_solvent->check_substrate [Pure/Correct] use_dry_solvent Use High-Purity, Dry Solvent check_solvent->use_dry_solvent [Impure/Incorrect] purify_substrate Purify Methyl Acetoacetate check_substrate->purify_substrate [Impure] end_node High e.e. Achieved check_substrate->end_node [Pure] repurify_catalyst->check_catalyst optimize_conditions->check_conditions use_dry_solvent->check_solvent purify_substrate->check_substrate Biocatalytic_Reduction cluster_cofactor Cofactor Regeneration Cycle cluster_main_reaction Main Biocatalytic Reaction NADP+ NADP+ Cofactor Reductase Cofactor Reductase NADP+->Cofactor Reductase NADPH NADPH Carbonyl Reductase Carbonyl Reductase NADPH->Carbonyl Reductase Cofactor Reductase->NADPH Byproduct (e.g., Acetone) Byproduct (e.g., Acetone) Cofactor Reductase->Byproduct (e.g., Acetone) Sacrificial Substrate (e.g., Isopropanol) Sacrificial Substrate (e.g., Isopropanol) Sacrificial Substrate (e.g., Isopropanol)->Cofactor Reductase Methyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate->Carbonyl Reductase Carbonyl Reductase->NADP+ This compound This compound Carbonyl Reductase->this compound

References

Technical Support Center: Analysis of Chiral Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the analysis of chiral hydroxy esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral analysis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic and spectroscopic analysis of chiral hydroxy esters.

Chiral High-Performance Liquid Chromatography (HPLC)

Q1: I am seeing poor peak resolution or no separation of my hydroxy ester enantiomers. What should I do?

A1: Poor resolution in chiral HPLC is a common issue. Here’s a step-by-step troubleshooting guide:

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical.[1][2][3][4] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often effective for hydroxy esters.[4] If one type of CSP is not working, try a different one. A systematic approach to screening different columns is often necessary.[1][3]

  • Mobile Phase Composition:

    • Normal-Phase: For normal-phase chromatography, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is crucial.[2] A slight change in this ratio can significantly impact selectivity. For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape, while for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[2]

    • Reversed-Phase: In reversed-phase mode, the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase are key parameters. Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to avoid peak tailing.

  • Temperature: Temperature can influence chiral recognition. Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

dot

HPLC_Troubleshooting start Poor Peak Resolution col_select Select Appropriate CSP (Polysaccharide, Macrocyclic Glycopeptide) start->col_select mp_opt Optimize Mobile Phase col_select->mp_opt temp_opt Adjust Temperature mp_opt->temp_opt flow_opt Lower Flow Rate temp_opt->flow_opt end_good Resolution Achieved flow_opt->end_good

Caption: HPLC troubleshooting workflow for poor peak resolution.

Q2: My peaks are tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification.[5][6]

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns.[6] It can also be due to an inappropriate mobile phase pH for ionizable compounds.[6]

    • Solution:

      • Mobile Phase pH: For acidic or basic hydroxy esters, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

      • Additives: Add a competing base (e.g., 0.1% DEA) for basic analytes or a competing acid (e.g., 0.1% TFA) for acidic analytes to the mobile phase to block active sites on the stationary phase.[2]

      • Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[5]

      • Column Contamination: A contaminated guard or analytical column can cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[5]

  • Peak Fronting:

    • Cause: This is often a sign of column overload (mass or volume) or a collapsed column bed.[7] An incompatible sample solvent can also cause fronting.[7]

    • Solution:

      • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[7]

      • Sample Solvent: Dissolve the sample in the mobile phase if possible. A sample solvent stronger than the mobile phase can cause peak distortion.

      • Column Integrity: Check for a void at the column inlet. If a void is present, the column may need to be replaced.

Chiral Gas Chromatography (GC)

Q1: I'm not getting any separation of my hydroxy ester enantiomers on my chiral GC column.

A1: Achieving separation in chiral GC depends on several factors:

  • Column Choice: Derivatized cyclodextrin-based capillary columns are most commonly used for chiral separations.[8][9] The type of cyclodextrin and its derivative are crucial for selectivity. If one column doesn't work, another with a different cyclodextrin derivative might provide the necessary separation.[10]

  • Temperature Program: The oven temperature program is a critical parameter. Lower temperatures generally lead to better resolution but longer analysis times.[11] An isothermal run at a low temperature or a very slow temperature ramp (e.g., 1-2°C/min) can significantly improve separation.[8]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) affects efficiency and resolution. Operate the column at the optimal flow rate recommended by the manufacturer.

  • Derivatization: For some hydroxy esters, derivatization of the hydroxyl and/or ester group may be necessary to improve volatility and enhance chiral recognition. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

dot

GC_Troubleshooting start No GC Separation col_select Verify Chiral Column Selection (Cyclodextrin-based) start->col_select temp_prog Optimize Temperature Program (Lower temp, slow ramp) col_select->temp_prog carrier_gas Adjust Carrier Gas Flow Rate temp_prog->carrier_gas derivatize Consider Derivatization carrier_gas->derivatize end_good Separation Achieved derivatize->end_good

Caption: GC troubleshooting workflow for lack of enantiomeric separation.

Q2: I am observing broad or tailing peaks in my chiral GC analysis.

A2: Poor peak shape in GC can be caused by several factors:

  • Active Sites: The injector liner or the column itself may have active sites that interact with the polar hydroxyl group of the ester, leading to peak tailing.

    • Solution: Use a deactivated liner and ensure the column is well-conditioned. If the problem persists, derivatization to cap the hydroxyl group can eliminate this interaction.

  • Injection Technique: A slow injection can lead to band broadening. Ensure a fast, smooth injection.

  • Column Contamination: Contamination from previous injections can lead to poor peak shape. Bake out the column at a high temperature (within the column's limits) to remove contaminants.[12]

  • Sample Overload: Injecting too much sample can cause peak broadening and fronting.[13] Dilute the sample and re-inject.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: I don't see any difference in the NMR spectra of my hydroxy ester enantiomers after adding a chiral solvating agent (CSA).

A1: The effectiveness of a CSA depends on the formation of transient diastereomeric complexes that have different chemical shifts.

  • Choice of CSA: Not all CSAs work for all compounds. Common CSAs include cyclodextrins and Pirkle's alcohol. Experiment with different CSAs.

  • Solvent: The solvent plays a crucial role in the interaction between the CSA and the analyte. The choice of solvent can significantly affect the observed chemical shift differences. Try different deuterated solvents.

  • Concentration: The relative concentrations of the analyte and the CSA are important. Titrate the analyte with the CSA to find the optimal ratio for maximum separation of signals.

  • Temperature: Lowering the temperature of the NMR experiment can slow down the exchange between the free and complexed states, sometimes leading to better resolution of the signals.

Q2: I have derivatized my chiral hydroxy ester with a chiral derivatizing agent (CDA), but the signals of the diastereomers are still overlapping in the NMR spectrum.

A2: Overlapping signals of diastereomers can be addressed by:

  • Choice of CDA: The magnitude of the chemical shift difference (Δδ) between diastereomers depends on the CDA used. Mosher's acid (MTPA) and α-methoxyphenylacetic acid (MPA) are common choices.[14] If one does not give sufficient separation, try another.

  • High-Field NMR: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals and may resolve the overlapping peaks.

  • 19F or 31P NMR: If using a CDA containing fluorine (like MTPA) or phosphorus, acquiring a 19F or 31P NMR spectrum can provide much larger chemical shift differences and simpler spectra, making quantification easier.[15]

Frequently Asked Questions (FAQs)

Q1: Can my chiral hydroxy ester racemize during analysis?

A1: Yes, racemization is a significant risk, especially for hydroxy esters with an acidic proton alpha to the carbonyl group.

  • Conditions Promoting Racemization:

    • Basic or Acidic Conditions: Exposure to strong acids or bases, even in the mobile phase, can catalyze enolization and subsequent racemization.

    • High Temperatures: Elevated temperatures during GC analysis or sample preparation can lead to racemization.

  • Prevention:

    • Use neutral or mildly acidic/basic conditions whenever possible.

    • Keep sample preparation and analysis temperatures as low as feasible.

    • Analyze samples promptly after preparation.

Q2: What is the difference between direct and indirect chiral separation?

A2:

  • Direct Separation: This involves the use of a chiral stationary phase (in HPLC or GC) or a chiral additive in the mobile phase that interacts differently with the two enantiomers, leading to their separation.[2] This is the most common approach.

  • Indirect Separation: In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a mixture of diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard achiral column.[2][14]

Q3: How do I determine the enantiomeric excess (ee) of my sample?

A3: The enantiomeric excess is a measure of the purity of a chiral sample. It is calculated from the relative amounts of the two enantiomers (R and S): ee (%) = |([R] - [S]) / ([R] + [S])| x 100

The amounts of [R] and [S] are typically determined from the peak areas in a chromatogram or the integral values in an NMR spectrum of the separated enantiomers or diastereomeric derivatives.

Data Presentation

Table 1: Typical Chiral Stationary Phases for Hydroxy Ester Analysis
Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile PhaseApplications
Polysaccharide-based (Cellulose)Chiralcel® OD, Chiralcel® OJNormal-phase (Hexane/IPA) or Reversed-phase (ACN/Water)Broad applicability for various hydroxy esters.
Polysaccharide-based (Amylose)Chiralpak® AD, Chiralpak® ASNormal-phase (Hexane/IPA) or Reversed-phase (ACN/Water)Often provides complementary selectivity to cellulose-based phases.[16]
Macrocyclic GlycopeptideChirobiotic™ V, Chirobiotic™ TReversed-phase (MeOH/Water with acid/base modifier)Effective for polar and ionizable hydroxy esters.
Pirkle-type (Brush-type)Whelk-O® 1, α-Burke 2Normal-phase (Hexane/IPA)Good for hydroxy esters with aromatic groups.[1]
Table 2: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis
Chiral Derivatizing Agent (CDA)AcronymResulting DerivativeTypical Δδ (ppm) in ¹H NMRNotes
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPAMosher's Ester0.05 - 0.20Can use ¹⁹F NMR for better resolution.[15]
α-Methoxyphenylacetic acidMPAMPA Ester0.10 - 0.30Often gives larger Δδ values than MTPA.
(1R)-(-)-Camphanic chloride-Camphanate EsterVariableUseful for alcohols and amines.
2-Methoxy-2-(1-naphthyl)propionic acidMαNPMαNP Ester> 0.1Naphthalene ring provides strong anisotropic effects.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Novel Hydroxy Ester
  • Column Screening:

    • Select a set of 3-4 chiral columns with different stationary phases (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based).

    • Prepare a solution of the racemic hydroxy ester at approximately 1 mg/mL in a suitable solvent.

  • Initial Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of 90:10 (v/v) Hexane:Isopropanol.

    • Run a screening gradient or isocratic runs on each column at a flow rate of 1 mL/min.

    • If the analyte is acidic, add 0.1% TFA to the mobile phase. If basic, add 0.1% DEA.

  • Initial Mobile Phase Screening (Reversed Phase):

    • Start with a mobile phase of 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Perform screening runs on appropriate reversed-phase chiral columns.

  • Optimization:

    • Once partial separation is observed on a column, optimize the mobile phase composition by systematically varying the ratio of the strong and weak solvents.

    • Optimize the column temperature and flow rate to maximize resolution.

Protocol 2: Derivatization of a Chiral Hydroxy Ester with Mosher's Acid for NMR Analysis
  • Materials:

    • Chiral hydroxy ester (~5 mg)

    • (R)-(-)-MTPA-Cl (Mosher's acid chloride) and (S)-(+)-MTPA-Cl

    • Anhydrous pyridine or triethylamine

    • Anhydrous dichloromethane (DCM) or CDCl₃

    • Small reaction vial

  • Procedure:

    • Dissolve the chiral hydroxy ester in 0.5 mL of anhydrous DCM in a clean, dry vial.

    • Add a slight excess (1.2 equivalents) of anhydrous pyridine.

    • Add 1.1 equivalents of (R)-MTPA-Cl.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting alcohol.

    • Quench the reaction with a few drops of water.

    • Extract the product with DCM, wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Repeat the procedure in a separate vial using (S)-MTPA-Cl.

  • Analysis:

    • Dissolve the resulting (R)-Mosher's ester and (S)-Mosher's ester in CDCl₃.

    • Acquire ¹H NMR (and ¹⁹F NMR if applicable) spectra for both diastereomers.

    • Compare the spectra to identify signals with clear chemical shift differences for determining enantiomeric excess.

dot

Derivatization_Workflow start Chiral Hydroxy Ester dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Pyridine/Triethylamine dissolve->add_base add_cda Add Chiral Derivatizing Agent (e.g., MTPA-Cl) add_base->add_cda react React at Room Temperature add_cda->react workup Aqueous Workup and Extraction react->workup analyze Analyze by NMR workup->analyze

Caption: Workflow for chiral derivatization of hydroxy esters.

References

Enhancing the stereoselectivity of carbonyl reductase for methyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbonyl Reductase Stereoselectivity

Welcome to the technical support center for enhancing the stereoselectivity of carbonyl reductase for methyl acetoacetate and other prochiral ketones. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their biocatalytic reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My carbonyl reductase is active but shows low enantiomeric excess (e.e.) for the reduction of methyl acetoacetate. What are the initial troubleshooting steps?

A1: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating your reaction conditions. The stereoselectivity of an enzymatic reaction is influenced not only by the enzyme's structure but also by the reaction environment[1].

Initial Steps:

  • Verify Substrate and Cofactor Purity: Ensure the methyl acetoacetate and the NAD(P)H cofactor are of high purity and have not degraded.

  • Optimize Reaction pH: The pH of the reaction buffer can influence the ionization state of amino acid residues in the active site, affecting substrate binding and stereoselectivity. Perform the reaction across a range of pH values (e.g., 6.0 to 8.5) to find the optimum. While pH may not always affect enantioselectivity, it is a critical parameter to optimize for overall performance[2].

  • Evaluate Reaction Temperature: Temperature can impact the flexibility of the enzyme, which in turn can affect how the substrate is oriented in the active site. Test a range of temperatures (e.g., 20°C to 40°C).

  • Test Co-solvents: The addition of a small percentage (e.g., 1-10% v/v) of water-miscible organic solvents like DMSO, isopropanol, or methanol can sometimes alter the enzyme's conformation favorably and improve stereoselectivity.

  • Substrate Concentration: Very high substrate concentrations can sometimes lead to substrate inhibition or aggregation, which may affect the stereochemical outcome. Test a range of substrate concentrations to identify any effects.

Q2: I have optimized the reaction conditions, but the enantioselectivity remains insufficient. What is the next step?

A2: If optimizing reaction conditions does not yield the desired stereoselectivity, the next and most powerful approach is protein engineering via site-directed or site-saturation mutagenesis[3]. By modifying the amino acid residues within the substrate-binding pocket, you can alter the steric and electronic environment to favor the binding of the substrate in a single, desired orientation.[1][4]

Key Strategies:

  • Structure-Guided Mutagenesis: If the 3D structure of your enzyme is known (or a reliable homology model can be generated), use molecular docking simulations to model how methyl acetoacetate binds in the active site[5]. This can identify key residues that interact with the substrate.

  • Target Residue Selection: Focus on residues within 4-5 Å of the substrate's carbonyl group and methyl/methoxycarbonyl groups. Modifying these residues is most likely to influence binding orientation and, therefore, stereoselectivity.

Q3: How do I identify the specific amino acid residues to mutate for improved stereoselectivity?

A3: Identifying the most promising residues for mutation is crucial for efficient enzyme engineering. The goal is to find residues that control the precise positioning of the substrate relative to the hydride-donating NAD(P)H cofactor.

Methods for Residue Identification:

  • Computational Modeling: Use enzyme-substrate docking and molecular dynamics (MD) simulations to predict which residues are critical for substrate binding and stereocontrol[1][6]. These tools help visualize the substrate's preferred binding poses.

  • Targeting Active Site Loops: Flexible loops near the enzyme's active site often play a key role in catalysis and substrate recognition. Engineering these loops can stabilize the active site environment and improve stereoselectivity[6][7][8].

  • Creating New Pockets: In some cases, mutations can be designed to create an additional binding pocket that accommodates the substrate in a different, more selective orientation, which can even be used to invert the final stereochemistry[9].

  • Site-Saturation Mutagenesis: If you have identified a "hotspot" residue, site-saturation mutagenesis (replacing the residue with all 19 other possible amino acids) can rapidly screen for variants with improved properties[3].

Q4: My enzyme produces the undesired enantiomer (e.g., it follows "anti-Prelog" selectivity when a "Prelog" product is needed). Can I invert the enantiopreference?

A4: Yes, inverting the enantioselectivity of a carbonyl reductase is a well-documented achievement of protein engineering. This dramatic change is typically accomplished by introducing mutations that disfavor the substrate's natural binding mode while favoring a completely new, inverted orientation.

Approach:

  • A point mutation at a critical residue can fundamentally alter the landscape of the binding pocket. This change can force the substrate to flip, presenting the opposite face of the carbonyl group to the cofactor for reduction[4].

  • Structure-guided design is essential for this goal. By analyzing the active site, you can identify mutations that introduce a steric clash in the preferred binding orientation, forcing the substrate to adopt the alternative, inverted pose.

Frequently Asked Questions (FAQs)

Q: What is "Prelog's Rule" and how does it relate to carbonyl reductases? A: Prelog's rule is an empirical observation used to predict the stereochemical outcome of the reduction of prochiral ketones by dehydrogenases. It predicts that the hydride from the NAD(P)H cofactor will attack the Re face of the carbonyl, typically yielding the (S)-alcohol. While many reductases follow this rule, a significant number exhibit "anti-Prelog" selectivity, attacking the Si face to produce the (R)-alcohol[2][10]. Therefore, the rule is a useful guideline but must be verified experimentally for each enzyme.

Q: Can elements outside the active site, like a purification tag, affect stereoselectivity? A: Yes, modifications even at the protein's terminus can influence its catalytic properties. For example, the addition of a C-terminal polyhistidine (His-tag) has been shown to alter the regio- and stereoselectivity of a carbonyl reductase from Candida magnoliae[11][12]. It is hypothesized that the tag may cause subtle conformational changes that propagate to the active site. If you are troubleshooting an enzyme variant, it is worth considering if the tag itself is playing a role.

Q: What is the role of a cofactor regeneration system? A: Carbonyl reductases require a stoichiometric amount of a reduced nicotinamide cofactor (NADH or NADPH) for the reduction reaction. Because these cofactors are expensive, a regeneration system is almost always used in preparative-scale reactions. This typically involves adding a second enzyme, such as glucose dehydrogenase (GDH), and a cheap sacrificial substrate (glucose). The GDH oxidizes glucose, regenerating the NADPH/NADH consumed by the carbonyl reductase, making the overall process economically viable[2][13].

Quantitative Data Summary

The following table summarizes examples of how protein engineering has been used to enhance the stereoselectivity of carbonyl reductases.

Enzyme (Source)Mutation(s)SubstrateWild-Type e.e. (%)Mutant e.e. (%)Reference
LfSDR1G92LBulky-bulky ketone42% (S)>99% (S)[6]
SSCRM242L / Q245Ppara-substituted acetophenonesLow≥99% (S)[3]
SpCR"m48" (multiple mutations)Heterocyclic ketones(Varies)>99% (Inverted)[9]
CPCR2L119M2-methyl cyclohexanonePoorly acceptedSignificantly improved activity[14][15]

Key Experimental Protocols

Protocol 1: Site-Directed Mutagenesis and Screening

  • In Silico Analysis: Use molecular modeling software (e.g., PyMOL, Rosetta) and docking tools to identify target residues in the enzyme's active site that are likely to influence substrate binding.

  • Primer Design: Design complementary forward and reverse primers containing the desired codon mutation.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the expression plasmid containing the wild-type gene as a template.

  • Template Digestion: Digest the parental, methylated template DNA using the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Sequence Verification: Isolate the plasmid from several colonies and confirm the desired mutation via DNA sequencing.

  • Expression and Screening: Express the mutant protein and screen its activity and stereoselectivity using the standard assay protocol (Protocol 2).

Protocol 2: Standard Assay for Methyl Acetoacetate Reduction

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0). The final mixture should contain:

    • 1.0 mM NAD(P)H

    • 10 mM Methyl Acetoacetate

    • Purified enzyme or whole-cell lysate

    • (Optional) Cofactor regeneration system: 20 mM glucose, 1-2 U/mL GDH.

  • Initiation and Incubation: Pre-warm the mixture to the desired temperature (e.g., 30°C). Initiate the reaction by adding the enzyme. Incubate with shaking for a set period (e.g., 4-24 hours).

  • Quenching: Stop the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 1 minute to extract the product (methyl 3-hydroxybutyrate) and unreacted substrate into the organic layer. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase using chiral GC or HPLC (Protocol 3).

Protocol 3: Chiral GC/HPLC Analysis for Enantiomeric Excess

  • Sample Preparation: Collect the organic layer from the extraction step and dry it over anhydrous sodium sulfate.

  • Instrumentation: Use a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) equipped with a suitable chiral column (e.g., a cyclodextrin-based column for GC).

  • Method Development: Develop an isothermal (for GC) or isocratic (for HPLC) method that provides baseline separation of the (R)- and (S)-methyl 3-hydroxybutyrate enantiomers.

  • Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Diagrams and Workflows

TroubleshootingWorkflow start Low e.e. Observed step1 Optimize Reaction Conditions (pH, Temp, Co-solvents) start->step1 step2 Is e.e. Sufficient? step1->step2 step3 Protein Engineering (Site-Directed Mutagenesis) step2->step3 No end_success Optimized Process step2->end_success Yes step4 Identify Target Residues (Molecular Modeling, Docking) step3->step4 step5 Create & Screen Mutant Library step4->step5 step6 Is e.e. Sufficient? step5->step6 step6->end_success Yes end_fail Re-evaluate Targets or Enzyme Choice step6->end_fail No

Caption: Troubleshooting workflow for low enantiomeric excess.

MutagenesisLogic start Obtain Enzyme 3D Structure (X-ray or Homology Model) docking Perform Substrate Docking & Molecular Dynamics Simulations start->docking identify Identify Key Residues in Substrate Binding Pocket docking->identify design Design Mutations to Alter Sterics and/or Electronics identify->design create Create Mutant Library via Site-Saturation Mutagenesis design->create screen Screen Library for Enhanced Stereoselectivity create->screen

References

Validation & Comparative

Validating the Structure of (S)-Methyl 3-hydroxybutanoate against Positional Isomers using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, unequivocal structural confirmation of chiral molecules such as (S)-Methyl 3-hydroxybutanoate is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound and its key positional isomers, Methyl 2-hydroxybutanoate and Methyl 4-hydroxybutanoate. The distinct chemical shifts, multiplicities, and coupling constants observed in the ¹H NMR spectra serve as a definitive fingerprint for each molecule, allowing for unambiguous structural validation.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its positional isomers. The data, obtained in deuterated chloroform (CDCl₃), highlights the key differences in proton environments that enable structural differentiation.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -CH(OH)-~4.21MultipletJ(H3,H2) = 5.5, 6.8 Hz, J(H3,H4) = 6.3 Hz
-O-CH₃~3.71Singlet-
-OH~3.25Singlet (broad)-
-CH₂-~2.46Doublet of doubletsJ(H2a,H2b) = 16.5 Hz, J(H2,H3) = 5.5, 6.8 Hz
-CH₃~1.23DoubletJ(H4,H3) = 6.3 Hz
Methyl 2-hydroxybutanoate -CH(OH)-~4.15Triplet~6.5 Hz
-O-CH₃~3.75Singlet-
-CH₂-~1.75Quintet~7.0 Hz
-CH₃~0.95Triplet~7.5 Hz
Methyl 4-hydroxybutanoate (Predicted) -CH₂-OH~3.65Triplet~6.5 Hz
-O-CH₃~3.67Singlet-
-CH₂-C=O~2.30Triplet~7.0 Hz
-CH₂-CH₂-~1.90Quintet~6.8 Hz

Note: The ¹H NMR spectrum of an enantiomer, such as (R)-Methyl 3-hydroxybutanoate, is identical to its corresponding (S)-enantiomer in an achiral solvent.[1][2] Differentiation between enantiomers requires specialized chiral resolving agents or chiral chromatography.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the purified this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • The final solution depth in the 5 mm NMR tube should be approximately 4-5 cm.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation A Purified Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum (FT, Phasing, Calibration) D->E F Analyze Chemical Shifts, Multiplicities, and Coupling Constants E->F G Integrate Peaks E->G H Compare Experimental Data to Known Spectra and Positional Isomers F->H G->H I Structure Confirmed as this compound H->I Match J Structure Inconsistent H->J Mismatch

Caption: Workflow for ¹H NMR based structural validation.

The presented data and workflow provide a robust framework for the structural validation of this compound. By comparing the experimental ¹H NMR spectrum with the data for its positional isomers, researchers can confidently confirm the identity and purity of their synthesized or isolated compound. This level of analytical rigor is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

Comparative Guide to Determining Enantiomeric Excess of (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral compounds. This guide provides a comparative analysis of chiral Gas Chromatography (GC) and alternative methods for determining the enantiomeric excess of (S)-Methyl 3-hydroxybutanoate, a key chiral intermediate in various syntheses.

Method Comparison

The determination of the enantiomeric composition of this compound can be accomplished through several analytical techniques. The primary and most direct method is chiral Gas Chromatography (GC). Alternative methods include spectroscopic techniques like Circular Dichroism (CD) and indirect chromatographic methods involving derivatization followed by analysis on an achiral column. Each method presents a unique set of advantages and limitations in terms of accuracy, sample throughput, and experimental complexity.

Parameter Chiral Gas Chromatography (GC) Circular Dichroism (CD) Spectroscopy Derivatization with Achiral GC
Principle Direct separation of enantiomers on a chiral stationary phase.Measurement of the differential absorption of left and right circularly polarized light by a chiral molecule.Chemical conversion of enantiomers into diastereomers, which are then separated on a non-chiral column.
Accuracy High, capable of determining ee to >99%.Moderate, with reported errors in the range of ±3-6%.[1][2][3]High, with resolution values (Rs) often ≥ 1.4.
Sample Throughput Moderate, with typical run times of several minutes per sample.High, suitable for high-throughput screening (HTS) applications.[3]Low to moderate, due to the additional derivatization step.
Sample Preparation Minimal, typically dilution in a suitable solvent.Minimal, sample is dissolved in a suitable solvent, may require a chiral sensor.[2][3]Requires a chemical reaction to form diastereomers, followed by workup.
Instrumentation Gas chromatograph with a specialized chiral column.Circular dichroism spectrophotometer.Standard gas chromatograph with an achiral column.
Development Effort Method development involves optimizing column, temperature, and flow rate.Requires development of a calibration model or use of chiral sensing assemblies.[1][2]Involves selection of a suitable chiral derivatizing agent and optimization of the reaction and separation conditions.

Experimental Protocols

Chiral Gas Chromatography (GC)

This method allows for the direct separation and quantification of the (R)- and (S)-enantiomers of Methyl 3-hydroxybutanoate.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

  • Oven Temperature: 80 °C (isothermal).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant pressure of 30 psi.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Methyl 3-hydroxybutanoate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram. The two enantiomers will appear as separate peaks.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Circular Dichroism (CD) Spectroscopy

This spectroscopic method offers a rapid alternative to chromatography for determining enantiomeric excess, particularly in high-throughput settings.

Principle: Chiral molecules absorb left and right circularly polarized light differently. This differential absorption, the CD effect, is proportional to the concentration and enantiomeric excess of the chiral substance in the sample. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric ratios.

Generalized Procedure:

  • Sample Preparation: Dissolve the Methyl 3-hydroxybutanoate sample in a suitable solvent that does not interfere with the CD measurement. In some cases, a chiral sensing agent is added to the solution to enhance the CD signal.[2][3]

  • Measurement: Place the sample in a quartz cuvette and record the CD spectrum over a relevant wavelength range.

  • Data Analysis:

    • Calibration Curve Method: Relate the intensity of the CD signal at a specific wavelength to the known ee of a series of standards. Use this calibration curve to determine the ee of the unknown sample.

    • Multivariate Analysis: For more complex systems, a series of CD spectra from samples with varying enantiomeric compositions can be used to train a multivariate regression model (e.g., Partial Least Squares) to predict the ee of unknown samples.[1][2][3]

Derivatization with Achiral Gas Chromatography

This indirect method involves converting the enantiomers into diastereomers using a chiral derivatizing agent. Diastereomers have different physical properties and can be separated on a standard achiral GC column.

Generalized Procedure:

  • Derivatization: React the Methyl 3-hydroxybutanoate sample with an enantiomerically pure chiral derivatizing agent. For the hydroxyl group, a common derivatizing agent is a chiral acid chloride, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction forms diastereomeric esters.

  • Sample Workup: After the reaction is complete, quench the reaction and extract the diastereomeric products. The sample is then concentrated and dissolved in a suitable solvent for GC analysis.

  • Achiral GC Analysis:

    • Gas Chromatograph: A standard GC with an FID and a non-chiral column (e.g., DB-5 or DB-17) is used.

    • Inject the derivatized sample. The two diastereomers will be separated based on their different boiling points and interactions with the stationary phase.

  • Calculation of Enantiomeric Excess (ee): The ee of the original sample is determined from the ratio of the peak areas of the two diastereomers. Assuming the (S)-enantiomer of the analyte reacts with an (R)-derivatizing agent to form the (S,R)-diastereomer and the (R)-enantiomer forms the (R,R)-diastereomer, the calculation is: ee (%) = [ (Area(S,R) - Area(R,R)) / (Area(S,R) + Area(R,R)) ] x 100

Visualizations

Chiral_GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis Sample Methyl 3-hydroxybutanoate Sample Dilution Dilute with Solvent Sample->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample GC_Injection Inject into GC Prepared_Sample->GC_Injection Separation Separation on Chiral Column GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Method_Comparison cluster_main Determination of Enantiomeric Excess of this compound cluster_chiral_gc_details Advantages cluster_cd_details Advantages cluster_deriv_details Advantages cluster_chiral_gc_cons Disadvantages cluster_cd_cons Disadvantages cluster_deriv_cons Disadvantages Chiral_GC Chiral GC CGC_Adv1 Direct Method Chiral_GC->CGC_Adv1 CGC_Adv2 High Accuracy Chiral_GC->CGC_Adv2 CGC_Adv3 Robust Chiral_GC->CGC_Adv3 CGC_Con1 Specialized Column Chiral_GC->CGC_Con1 CGC_Con2 Moderate Throughput Chiral_GC->CGC_Con2 CD_Spectroscopy Circular Dichroism CD_Adv1 High Throughput CD_Spectroscopy->CD_Adv1 CD_Adv2 Rapid Analysis CD_Spectroscopy->CD_Adv2 CD_Con1 Lower Accuracy CD_Spectroscopy->CD_Con1 CD_Con2 Model Development CD_Spectroscopy->CD_Con2 Derivatization_GC Derivatization + Achiral GC Deriv_Adv1 Uses Standard GC Derivatization_GC->Deriv_Adv1 Deriv_Adv2 High Resolution Derivatization_GC->Deriv_Adv2 Deriv_Con1 Extra Reaction Step Derivatization_GC->Deriv_Con1 Deriv_Con2 Potential for kinetic resolution Derivatization_GC->Deriv_Con2

Caption: Comparison of methods for enantiomeric excess determination.

References

A Comparative Guide: Chemical vs. Enzymatic Synthesis of (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereoselective synthesis is of paramount importance, and two primary routes dominate the landscape: chemical synthesis via asymmetric hydrogenation and enzymatic synthesis through biocatalytic reduction. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis hinges on a variety of factors, including enantioselectivity, yield, reaction conditions, cost, and environmental impact. The following table summarizes the key quantitative data for representative chemical and enzymatic methods.

ParameterChemical Synthesis (Asymmetric Hydrogenation)Enzymatic Synthesis (Biocatalytic Reduction)
Catalyst/Biocatalyst Ru-BINAP derivatives, Modified Raney NickelBaker's Yeast (Saccharomyces cerevisiae), Engineered E. coli (with carbonyl reductase)
Substrate Methyl acetoacetateMethyl acetoacetate
Enantiomeric Excess (ee) 90-98%[1]>99% (Engineered E. coli)[2][3][4][5], 82-97% (Baker's Yeast)[6]
Yield Typically high, >95%85.3% (Engineered E. coli)[2], ~70% (Baker's Yeast)
Reaction Time 15 min - 90 hours[1]6 - 48 hours
Temperature 20-100°C[1]25-40°C
Pressure 1 - 134 atm H₂[1]Atmospheric pressure
Space-Time Yield (STY) Up to 400 g L⁻¹ h⁻¹ (for similar hydrogenations)[7]~265 g L⁻¹ d⁻¹ (Engineered E. coli)[2]
Catalyst/Enzyme Loading Substrate-to-catalyst ratio (S/C) 1000:1 to 50000:1[1][8]Whole cells (e.g., 60 g/L)
Turnover Number (TON) High, up to 10,000[7]Generally lower than chemical catalysts
Solvent Methanol, Ethanol, DichloromethaneWater, sometimes with co-solvents
Cost High catalyst cost (Ruthenium, chiral ligands)Low (Baker's yeast), potentially higher for engineered enzymes and cofactors
Environmental Impact Use of heavy metals, organic solvents, high pressureGenerally greener, aqueous media, biodegradable catalysts

Experimental Protocols: A Detailed Look

To provide a practical understanding of each approach, detailed methodologies for key experiments are outlined below.

Chemical Synthesis: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a representative example of the asymmetric hydrogenation of a β-keto ester.

Catalyst Preparation: The Ru-BINAP catalyst, such as RuCl₂[(R)-BINAP], can be prepared according to literature procedures or purchased commercially.[8]

Hydrogenation Reaction:

  • In a high-pressure autoclave, dissolve methyl acetoacetate (1 equivalent) in degassed methanol.[8]

  • Add the Ru-BINAP catalyst at a substrate-to-catalyst ratio of 1000:1.[8]

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 10 atm.[8]

  • Stir the reaction mixture at 30°C for 12 hours.[8]

  • After the reaction, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Enzymatic Synthesis: Biocatalytic Reduction using Baker's Yeast

This method offers a simple and accessible approach to chiral alcohol synthesis.

Yeast Suspension Setup:

  • In a flask, dissolve 30 g of sucrose in 100 mL of tap water.

  • Add 3.5 g of dry baker's yeast to the sucrose solution.

  • Stir the mixture for about 1 hour in a warm location (around 30-35°C) to activate the yeast.

Reduction Reaction:

  • Add 4.0 g of methyl acetoacetate to the fermenting yeast suspension.

  • Allow the mixture to stand at room temperature for at least 48 hours, with occasional stirring.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

Product Isolation:

  • Add a filter aid (e.g., Celite) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator to yield the crude product.

  • Purify by distillation or column chromatography.

Enzymatic Synthesis: Biocatalytic Reduction using Engineered E. coli

This advanced biocatalytic method provides excellent enantioselectivity and yield.

Cell Culture and Induction:

  • Culture the engineered E. coli strain harboring the carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase) in a suitable growth medium.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation to obtain sufficient cell mass.

  • Harvest the cells by centrifugation and wash with buffer.

Biocatalytic Reduction:

  • In a reaction vessel, prepare a phosphate buffer (e.g., 200 mM, pH 7.0) containing glucose for cofactor regeneration.[2]

  • Suspend the harvested engineered E. coli cells in the buffer (e.g., 60 mg/mL wet weight).[2]

  • Add methyl acetoacetate to the cell suspension. A fed-batch strategy can be employed to maintain a suitable substrate concentration and improve yield.[2]

  • Incubate the reaction mixture at a controlled temperature (e.g., 35°C) with agitation.[2]

  • Monitor the pH and adjust as necessary.

  • The reaction is typically complete within 10 hours.[2]

Product Isolation:

  • Separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both chemical and enzymatic synthesis.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve Methyl Acetoacetate in Methanol Start->Dissolve Add_Catalyst Add Ru-BINAP Catalyst Dissolve->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge Pressurize Pressurize to 10 atm H₂ Purge->Pressurize React Stir at 30°C for 12h Pressurize->React Depressurize Release H₂ Pressure React->Depressurize Evaporate Evaporate Solvent Depressurize->Evaporate Purify Column Chromatography Evaporate->Purify Product (S)-Methyl 3-hydroxybutanoate Purify->Product

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Yeast_Suspension Prepare Yeast Suspension Start->Yeast_Suspension Add_Substrate Add Methyl Acetoacetate Yeast_Suspension->Add_Substrate Ferment Ferment at RT for 48h Add_Substrate->Ferment Filter Filter Yeast Ferment->Filter Extract Extract with Dichloromethane Filter->Extract Dry_Evaporate Dry & Evaporate Extract->Dry_Evaporate Purify Distillation/ Chromatography Dry_Evaporate->Purify Product (S)-Methyl 3-hydroxybutanoate Purify->Product

Enzymatic Synthesis Workflow (Baker's Yeast)

Discussion and Conclusion

Chemical Synthesis: Asymmetric hydrogenation offers the advantage of high turnover numbers and potentially very high space-time yields, making it attractive for large-scale industrial production.[7] The use of well-defined catalysts allows for predictable and reproducible results. However, the high cost of ruthenium and chiral ligands, the need for high-pressure equipment, and the use of organic solvents are significant drawbacks.[8] Furthermore, the removal of trace metal impurities from the final product can be challenging and is a critical consideration in pharmaceutical applications.

Enzymatic Synthesis: Biocatalytic methods, particularly those employing whole-cell systems, are gaining prominence due to their exceptional enantioselectivity and operation under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure).[9][10] The use of inexpensive biocatalysts like baker's yeast makes this approach highly cost-effective for smaller-scale synthesis. Engineered microorganisms offer the potential for even higher efficiency and selectivity, with space-time yields becoming competitive with chemical methods.[2] While enzyme production and cofactor regeneration can add to the cost and complexity, the benefits of sustainability, safety, and high purity of the final product often outweigh these challenges. The reusability of immobilized enzymes or whole cells further enhances the economic viability of biocatalytic processes.[3][4]

References

A Comparative Guide to Alternative Chiral Building Blocks for (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 3-hydroxybutanoate is a valuable and widely utilized chiral building block in the synthesis of a diverse range of pharmaceuticals and biologically active compounds. Its utility stems from the presence of a key stereocenter and versatile functional groups. However, the pursuit of alternative synthetic routes, improved efficiency, and access to novel structural motifs has led to the exploration of a variety of alternative chiral building blocks. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Performance Comparison of Chiral Building Blocks

The following tables summarize quantitative data for the synthesis of various alternative chiral building blocks, offering a direct comparison of their performance in terms of yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Table 1: Chemoenzymatic Synthesis of Chiral β-Hydroxy Esters via Ketoreductase (KRED) Reduction

The asymmetric reduction of β-keto esters using ketoreductases is a powerful method for accessing a wide range of chiral β-hydroxy esters with high enantiopurity.

EntrySubstrateBiocatalystYield (%)ee (%)Reference
1Ethyl 4-chloroacetoacetateKRED-110>99>99.5 (S)[1]
2Ethyl benzoylacetateKRED-NADH-110>99>99.9 (S)[2]
3Methyl acetoacetateE. coli/CgKR2>99>99 (R)[1]
4Ethyl 2-methyl-3-oxobutanoateKRED-108>99>99 (2R,3R)[3][4]
5Ethyl 2-chloro-3-oxobutanoateKRED-130>99>99 (syn 2S,3R)[5]
Table 2: Asymmetric Aldol Reactions for the Synthesis of Chiral β-Hydroxy Carbonyl Compounds

Asymmetric aldol reactions, utilizing either chiral auxiliaries or organocatalysts, provide a versatile route to functionalized chiral β-hydroxy compounds.

EntryAldehydeKetone/Ester DonorCatalyst/AuxiliaryYield (%)dree (%)Reference
14-NitrobenzaldehydeAcetoneL-Proline (30 mol%)68-96[6]
2BenzaldehydeCyclohexanoneProline-derivative (20 mol%) + Cu(OTf)₂9997:398[7]
3(R)-2,3-cyclohexylideneglyceraldehydeN-propionyl oxazolidinoneEvans Auxiliary85>95:5>99[8]
4IsovaleraldehydeAcetoneL-Proline (20 mol%)51-93[6]
Table 3: Synthesis of Chiral 1,3-Diols

Chiral 1,3-diols are valuable synthetic intermediates, often prepared by the stereoselective reduction of the corresponding β-hydroxy ketones.

| Entry | β-Hydroxy Ketone | Reduction Method | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | (S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | CBS-oxazaborolidine/BH₃·SMe₂ | 98 | >99:1 | >99 |[9] | | 2 | (S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-one | CBS-oxazaborolidine/BH₃·SMe₂ | 95 | >99:1 | >99 |[9] | | 3 | (S)-2-((4-chlorophenyl)(hydroxy)methyl)cyclohexan-1-one | CBS-oxazaborolidine/BH₃·SMe₂ | 97 | >99:1 | >99 |[9] | | 4 | Racemic 1,3-diphenyl-1,3-propanediol | Dynamic Kinetic Asymmetric Transformation | 73 | >90:10 (syn) | >99 |[10] |

Key Alternatives to this compound

Ethyl (S)-4-chloro-3-hydroxybutanoate

A crucial building block for the synthesis of statins, such as Atorvastatin and Rosuvastatin.[11][12] Its synthesis is often achieved with high efficiency and enantioselectivity via the asymmetric reduction of ethyl 4-chloroacetoacetate.[2][13]

(S)-3-Hydroxy-γ-butyrolactone

Another pivotal intermediate for statin side chains.[14][15] It can be synthesized from readily available precursors like L-malic acid.[16]

Chiral 1,3-Diols

These versatile synthons can be prepared with excellent stereocontrol and are used in the synthesis of polyketide natural products and other complex molecules.[7][9]

α-Substituted-β-hydroxy Esters

The introduction of a substituent at the α-position provides access to a wider range of chiral structures, which are valuable in the synthesis of pheromones and other bioactive compounds.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of β-Keto Esters using a Ketoreductase (KRED)

This protocol is a general guideline for the enzymatic reduction of a β-keto ester.

Materials:

  • β-keto ester (substrate)

  • Ketoreductase (KRED) enzyme preparation (e.g., lyophilized E. coli cells overexpressing the KRED)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent (e.g., isopropanol or MTBE)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add D-glucose, NADP⁺ or NAD⁺, and the KRED enzyme preparation.

  • Initiate the reaction by adding the β-keto ester substrate. An organic co-solvent may be used to improve substrate solubility.

  • If using a GDH for cofactor regeneration, add it to the reaction mixture.

  • Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chiral β-hydroxy ester.

Protocol 2: Asymmetric Aldol Reaction using a Proline-Derived Organocatalyst for the Synthesis of a Chiral β-Hydroxy Ketone

This protocol describes the synthesis of a chiral β-hydroxy ketone, a precursor to chiral 1,3-diols.[7]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Proline-derived organocatalyst

  • Cu(OTf)₂

  • DMSO/H₂O solvent mixture (8:2)

Procedure:

  • To a reaction vial, add the aldehyde (0.1 mmol), ketone (0.5 mmol), proline-derived organocatalyst (20 mol%), and Cu(OTf)₂ (10 mol%).

  • Add the DMSO/H₂O (8:2, 1 mL) solvent mixture.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 3 days).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral β-hydroxy ketone.

Visualizations

The following diagrams illustrate key synthetic workflows for the preparation of alternative chiral building blocks.

chemoenzymatic_synthesis cluster_cofactor Cofactor Regeneration substrate β-Keto Ester product Chiral β-Hydroxy Ester substrate->product Reduction kred Ketoreductase (KRED) kred->product nadph NAD(P)H nadph->kred nadp NAD(P)⁺ nadp->kred gdh Glucose Dehydrogenase (GDH) nadp->gdh gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Chemoenzymatic synthesis of a chiral β-hydroxy ester.

aldol_reduction_pathway aldehyde Aldehyde hydroxy_ketone Chiral β-Hydroxy Ketone aldehyde->hydroxy_ketone ketone Ketone ketone->hydroxy_ketone organocatalyst Organocatalyst organocatalyst->hydroxy_ketone Asymmetric Aldol Reaction diol Chiral 1,3-Diol hydroxy_ketone->diol Stereoselective Reduction reducing_agent Reducing Agent (e.g., CBS/BH₃) reducing_agent->diol

Caption: Two-step synthesis of a chiral 1,3-diol.

Conclusion

While this compound remains a cornerstone in chiral synthesis, a growing portfolio of alternative building blocks offers significant advantages in terms of accessibility, functional group compatibility, and the ability to construct novel and complex molecular architectures. Chemoenzymatic methods, particularly those employing ketoreductases, provide highly efficient and enantioselective routes to a diverse array of β-hydroxy esters. Furthermore, modern asymmetric aldol reactions and strategies for the synthesis of chiral diols have expanded the synthetic chemist's toolbox. The choice of the optimal chiral building block will ultimately depend on the specific target molecule, desired stereochemistry, and overall synthetic strategy. This guide provides a foundational dataset to inform these critical decisions in the design and execution of stereoselective syntheses.

References

Literature review of (S)-Methyl 3-hydroxybutanoate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of (S)-Methyl 3-hydroxybutanoate for Researchers and Drug Development Professionals

This compound is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and efficacy of the final product. This guide provides a comparative overview of the most prevalent and effective methods for the synthesis of this compound, offering a detailed analysis of their performance based on experimental data. The methodologies discussed herein encompass biocatalytic reductions, chemo-catalytic asymmetric hydrogenation, and metabolic engineering, providing researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthetic strategy for this compound is often a trade-off between enantioselectivity, yield, cost, and environmental impact. The following tables summarize the quantitative data for the leading synthesis methods, facilitating a direct comparison of their key performance indicators.

Table 1: Biocatalytic Synthesis of this compound via Reduction of Methyl Acetoacetate

BiocatalystCo-substrate/Cofactor RegenerationSubstrate Conc.Temp (°C)Time (h)Yield (%)ee% (S)Reference
Baker's Yeast (Saccharomyces cerevisiae)Sucrose0.15 MRoom Temp24-6059-7685[1][2]
"Starved" Baker's Yeast5% Ethanol (pre-incubation)38 mM3048-727094[2][3]
Engineered E. coli expressing Carbonyl ReductaseGlucoseN/A351085.3>99.9 (for R-enantiomer)[4][5]

Note: The engineered E. coli in the cited study was optimized for the (R)-enantiomer. However, the principle can be applied to produce the (S)-enantiomer by selecting an appropriate stereoselective enzyme.

Table 2: Chemo-catalytic Asymmetric Hydrogenation of Methyl Acetoacetate to this compound

CatalystLigandH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee% (S)Reference
Ru(OCOCH₃)₂(S)-BINAP100Room Temp1292-9697-98 (for R-enantiomer)[6]
Ru/PMO(S)-BINAPN/AN/AN/A>9993.5 (for R-enantiomer)[7]
RuX₂(S)-BINAP100Room TempN/A97>99 (for R-enantiomer)[6]

Note: The cited examples for Ru-BINAP catalysts predominantly produce the (R)-enantiomer. To synthesize the (S)-enantiomer, the (R)-BINAP ligand would be used.

Table 3: Metabolic Engineering of E. coli for (S)-3-Hydroxybutyrate Production

StrainGenetic ModificationsCarbon SourceTime (days)Titer (g/L)Reference
MG1655(DE3)Overexpression of Thl, Hbd, and Ptb-BukGlucose22.08[8][9]
BL21Star(DE3)Overexpression of Thl, Hbd, and Ptb-BukGlucose2~1.5[8][9]

Note: The product is (S)-3-hydroxybutyric acid, which requires a subsequent esterification step to yield this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.

Biocatalytic Reduction using Baker's Yeast

This protocol is adapted from the procedure described in Organic Syntheses.[1][2]

Materials:

  • Baker's yeast (200 g)

  • Sucrose (500 g)

  • Ethyl acetoacetate (40 g)

  • Tap water

  • Celite (80 g)

  • Sodium chloride

  • Ethyl ether

  • Magnesium sulfate

Procedure:

  • In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

  • Stir the mixture for 1 hour at approximately 30°C.

  • Add 20.0 g of ethyl acetoacetate to the fermenting suspension and stir for 24 hours at room temperature.

  • Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g of ethyl acetoacetate.

  • Continue stirring for 50-60 hours at room temperature. Monitor the reaction for completion by gas chromatography.

  • Upon completion, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.

  • Extract the aqueous solution with five 500-mL portions of ethyl ether.

  • Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Fractionally distill the residue under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate. A similar procedure can be adapted for methyl acetoacetate.

Chemo-catalytic Asymmetric Hydrogenation using Ru-BINAP

This protocol is a general representation based on procedures for Ru-BINAP catalyzed hydrogenation of β-keto esters.[6][10]

Materials:

  • Methyl acetoacetate

  • Methanol (degassed)

  • [RuCl₂((R)-BINAP)] catalyst

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a clean and dry autoclave, add a solution of methyl acetoacetate in degassed methanol.

  • Add the [RuCl₂((R)-BINAP)] catalyst under an inert atmosphere (e.g., argon or nitrogen). The substrate to catalyst ratio can range from 100:1 to 1000:1.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by techniques such as GC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

  • The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Metabolic Engineering of E. coli for (S)-3-Hydroxybutyrate Production

This protocol is based on the work of Tseng et al. (2009).[8][9]

Cell Culture and Induction:

  • Prepare a seed culture of the recombinant E. coli strain (e.g., MG1655(DE3) harboring plasmids for thiolase, (S)-3HB-CoA dehydrogenase, and a CoA removal mechanism) in LB medium at 30°C overnight.

  • Inoculate 50 mL of LB medium in a 250-mL flask with the seed culture, supplemented with 20 g/L glucose.

  • Incubate the culture at 30°C on a rotary shaker until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.8.

  • Induce recombinant protein expression by adding 1 mM IPTG (isopropyl-β-d-thiogalactopyranoside) to the culture.

  • Continue incubation for the desired production period (e.g., 48 hours).

Product Isolation and Analysis:

  • Centrifuge the culture to separate the cells from the supernatant.

  • The supernatant, containing the secreted (S)-3-hydroxybutyric acid, is collected.

  • The concentration of (S)-3-hydroxybutyric acid can be quantified by HPLC.

  • For conversion to the methyl ester, the aqueous solution of the acid can be subjected to Fischer esterification using methanol and a strong acid catalyst.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methodologies.

Biocatalytic_Reduction MAA Methyl Acetoacetate Enzyme Carbonyl Reductase (e.g., from Baker's Yeast) MAA->Enzyme Substrate SMHB (S)-Methyl 3-hydroxybutanoate Enzyme->SMHB Product Cofactor_reg Cofactor Regeneration (e.g., Glucose -> CO2) Cofactor_reg->Enzyme NADPH

Caption: Biocatalytic reduction of methyl acetoacetate to this compound.

Asymmetric_Hydrogenation MAA Methyl Acetoacetate Catalyst Ru-(R)-BINAP Catalyst MAA->Catalyst SMHB (S)-Methyl 3-hydroxybutanoate Catalyst->SMHB Product H2 H₂ Gas H2->Catalyst

Caption: Asymmetric hydrogenation of methyl acetoacetate using a chiral Ru-BINAP catalyst.

Metabolic_Engineering Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase (Thl) S_3HB_CoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->S_3HB_CoA (S)-3HB-CoA Dehydrogenase (Hbd) S_3HB (S)-3-Hydroxybutyric Acid S_3HB_CoA->S_3HB CoA Removal (Ptb-Buk) SMHB (S)-Methyl 3-hydroxybutanoate S_3HB->SMHB Esterification

Caption: Metabolic pathway for the production of (S)-3-hydroxybutyric acid in engineered E. coli.

References

Efficacy comparison of (S)- vs. (R)-Methyl 3-hydroxybutanoate in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of stereoselective synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Among the versatile C4 chiral synthons, the enantiomers of methyl 3-hydroxybutanoate—(S)- and (R)-methyl 3-hydroxybutanoate—serve as fundamental precursors for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. This guide provides a comparative analysis of the efficacy and applications of these two enantiomers, supported by experimental data on their synthesis and examples of their utility in stereoselective reactions. While direct head-to-head comparisons of their efficacy in the same subsequent reaction are not extensively documented, this guide offers a comprehensive overview of their distinct roles and synthetic accessibility.

Introduction to (S)- and (R)-Methyl 3-hydroxybutanoate

(S)-Methyl 3-hydroxybutanoate and (R)-Methyl 3-hydroxybutanoate are chiral esters possessing a hydroxyl group at the C3 position. This stereocenter is the key to their utility, enabling the transfer of chirality into target molecules. The "S" and "R" designations refer to the absolute configuration at this chiral center, dictating the three-dimensional arrangement of the substituents and, consequently, the stereochemical pathway of reactions in which they participate.[1][2]

These compounds are valued for their bifunctional nature, containing both a hydroxyl and an ester group, which allows for a variety of chemical transformations. They are frequently employed in the synthesis of chiral β-lactams, a core structure in many antibiotic drugs, and in the construction of insect pheromones, where precise stereochemistry is crucial for biological activity.[3][4][5]

Synthesis of Enantiomerically Pure Methyl 3-hydroxybutanoate

The accessibility of enantiomerically pure (S)- and (R)-methyl 3-hydroxybutanoate is a critical factor for their application. Various methods, including biocatalysis and asymmetric chemical synthesis, have been developed to produce these compounds with high enantiomeric excess (ee).

Biocatalytic Approaches

Enzymatic reactions are highly effective for producing enantiopure hydroxyesters. The kinetic resolution of racemic methyl 3-hydroxybutanoate using lipases is a common strategy. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For instance, proteases have been used for the kinetic resolution of racemic ethyl 3-hydroxybutanoate to produce the (S)-enantiomer with high optical purity.[6]

Asymmetric Synthesis

Asymmetric hydrogenation of the prochiral precursor, methyl acetoacetate, is a powerful method to obtain either the (S)- or (R)-enantiomer with high selectivity. The choice of the chiral catalyst, typically a ruthenium complex with a chiral ligand like BINAP, dictates the stereochemical outcome of the reduction.

Table 1: Comparison of Synthetic Methods for (S)- and (R)-Methyl 3-hydroxybutanoate

MethodEnantiomerCatalyst/EnzymeSubstrateYieldEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation(R)Ru-BINAP complexMethyl acetoacetate>90%>98%[7]
Asymmetric Hydrogenation(S)Ru-BINAP complexMethyl acetoacetate>90%>98%[7]
Enzymatic Kinetic Resolution(S)Protease sin3406-1Racemic ethyl 3-hydroxybutyrateHigh>99%[6]

Experimental Protocols

Asymmetric Hydrogenation of Methyl Acetoacetate to (R)- and this compound

This procedure is a general representation of the asymmetric hydrogenation using a chiral Ru-BINAP catalyst. The specific enantiomer of the BINAP ligand determines the chirality of the product.

Materials:

  • Methyl acetoacetate

  • Methanol (degassed)

  • [RuCl((R)- or (S)-BINAP)(benzene)]Cl

  • Hydrogen gas

Procedure:

  • A solution of the Ru-BINAP catalyst in methanol is prepared in a high-pressure autoclave.

  • Methyl acetoacetate is added to the solution.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 12-24 hours).

  • After the reaction is complete, the autoclave is cooled and depressurized.

  • The solvent is removed under reduced pressure, and the product is purified by distillation to yield the corresponding enantiomer of methyl 3-hydroxybutanoate.

Note: The selection of the (R)-BINAP or (S)-BINAP ligand will determine the synthesis of (R)- or this compound, respectively.

Efficacy in Specific Reactions: A Comparative Overview

While direct comparative studies are scarce, the utility of each enantiomer can be understood by examining their application in the synthesis of enantiomerically distinct target molecules. The choice between the (S) and (R) enantiomer is dictated by the desired stereochemistry of the final product, as the chirality of the starting material is transferred to the target.

Synthesis of Chiral β-Lactams

Both (S)- and (R)-methyl 3-hydroxybutanoate are valuable precursors for the synthesis of chiral β-lactams. The stereocenter at C3 of the hydroxybutanoate is incorporated into the β-lactam ring, controlling the stereochemistry at the C3 and C4 positions. For example, (R)-methyl 3-hydroxybutanoate can be used to synthesize β-lactams with a specific stereoconfiguration, which is a key component of carbapenem antibiotics.[7] The synthesis of the enantiomeric β-lactam would necessitate the use of this compound.

Synthesis of Insect Pheromones

The biological activity of many insect pheromones is highly dependent on their stereochemistry. (S)- and (R)-methyl 3-hydroxybutanoate serve as crucial chiral synthons for the preparation of these stereochemically defined molecules. For instance, different stereoisomers of the pheromone of the western hemlock looper have been synthesized using chiral methyl-branched precursors, highlighting the importance of starting with the correct enantiomer to achieve the desired biologically active isomer.[5]

Visualization of Synthetic Workflows

The following diagrams illustrate the general synthetic pathways for obtaining and utilizing the enantiomers of methyl 3-hydroxybutanoate.

Synthesis_of_Enantiomers cluster_synthesis Asymmetric Synthesis Methyl Acetoacetate Methyl Acetoacetate R_M3HB (R)-Methyl 3-hydroxybutanoate Methyl Acetoacetate->R_M3HB H2 S_M3HB (S)-Methyl 3-hydroxybutanoate Methyl Acetoacetate->S_M3HB H2 Ru-(R)-BINAP Ru-(R)-BINAP Ru-(R)-BINAP->R_M3HB Ru-(S)-BINAP Ru-(S)-BINAP Ru-(S)-BINAP->S_M3HB

Caption: Asymmetric hydrogenation of methyl acetoacetate to (R)- and this compound.

Application_Workflow cluster_application Application in Chiral Synthesis R_M3HB (R)-Methyl 3-hydroxybutanoate R_Target Enantiomerically Pure (R)-Target Molecule (e.g., β-lactam, Pheromone) R_M3HB->R_Target Multi-step Synthesis S_M3HB (S)-Methyl 3-hydroxybutanoate S_Target Enantiomerically Pure (S)-Target Molecule (e.g., β-lactam, Pheromone) S_M3HB->S_Target Multi-step Synthesis

Caption: General workflow for the use of (R)- and this compound in chiral synthesis.

Conclusion

(S)- and (R)-Methyl 3-hydroxybutanoate are indispensable chiral building blocks in modern organic synthesis. Their value lies in their ability to efficiently transfer their inherent chirality to complex target molecules. While a direct quantitative comparison of their efficacy in the same reaction is not a common focus of reported research, their distinct and crucial roles in the synthesis of specific enantiomers of bioactive molecules are well-established. The choice between the (S) and (R) enantiomer is a strategic one, dictated by the desired stereochemistry of the final product. The continued development of efficient synthetic routes to these chiral precursors will undoubtedly facilitate further advancements in the fields of medicinal chemistry and chemical ecology.

References

A Comparative Guide to the Synthesis of (S)-Methyl 3-hydroxybutanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in a cost-effective, safe, and environmentally conscious manner. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to (S)-Methyl 3-hydroxybutanoate, a valuable chiral building block. The comparison encompasses biocatalytic, chemocatalytic, and chemoenzymatic approaches, with a focus on quantitative data, detailed experimental protocols, and the inherent advantages and disadvantages of each method.

Data Summary

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and selectivity.

Synthetic Route Starting Material Key Reagents/Catalyst Typical Yield Enantiomeric Excess (e.e.) Relative Cost
Biocatalytic Reduction Methyl AcetoacetateBaker's Yeast, Sucrose59-76%[1]85-97%[1][2]Low
Asymmetric Hydrogenation Methyl Acetoacetate(S)-Ru-BINAP Catalyst, H₂92-96%[3]>99%[3]High
Chemoenzymatic (Depolymerization-Inversion) Poly-(R)-3-hydroxybutyrate (PHB)Methanol, H₂SO₄, followed by inversion reagents~70% (for R-ester)[4]; inversion yield varies>99% (for R-ester)[4]Moderate
Enzymatic Resolution Racemic Methyl 3-hydroxybutanoateLipase (e.g., Novozym 435), Acylating Agent~45-50% (for S-ester)>96%Moderate-High

Experimental Protocols

Biocatalytic Reduction of Methyl Acetoacetate using Baker's Yeast

This method utilizes the enzymatic machinery of common baker's yeast to achieve the stereoselective reduction of a prochiral ketone.

Procedure: [1][2]

  • In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a bubble counter, and a stopper, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

  • Stir the mixture for 1 hour at approximately 30°C.

  • Add 20.0 g (0.172 mol) of methyl acetoacetate.

  • Stir the fermenting suspension for another 24 hours at room temperature.

  • Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.172 mol) of methyl acetoacetate.

  • Continue stirring for 50–60 hours at room temperature. Monitor the reaction for the disappearance of the starting material by gas chromatography.

  • Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Wash the filtrate with 200 mL of water, saturate it with sodium chloride, and extract with five 500-mL portions of diethyl ether.

  • Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Fractionally distill the residue under reduced pressure to yield this compound.

Asymmetric Hydrogenation of Methyl Acetoacetate

This route employs a chiral ruthenium-BINAP complex to catalyze the highly enantioselective hydrogenation of the keto ester. The following protocol is for the (R)-enantiomer and can be adapted to synthesize the (S)-enantiomer by using (S)-BINAP.

Catalyst Preparation (in situ): [3]

  • In a dry Schlenk tube under an argon atmosphere, mix Ru(OAc)₂(BINAP) and two equivalents of hydrogen chloride.

  • Remove the solvent to yield the active catalyst complex.

Hydrogenation Procedure: [3]

  • In a dry 200-mL Schlenk tube, charge methyl acetoacetate (50.0 g, 0.431 mol) and methanol (50 mL).

  • Under a stream of argon, add the in situ prepared (S)-BINAP-Ru(II) complex (substrate to catalyst molar ratio > 1000).

  • Transfer the mixture to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas to 100 atm.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Distill the residue under reduced pressure to obtain pure this compound.

Chemoenzymatic Synthesis via Depolymerization of PHB and Stereochemical Inversion

This pathway starts with the naturally occurring polymer, poly-(R)-3-hydroxybutyrate (PHB), to produce the (R)-enantiomer, which is then chemically inverted to the desired (S)-enantiomer.

Step 1: Depolymerization of PHB to (R)-Methyl 3-hydroxybutanoate: [4]

  • In a 2-L round-bottomed flask, charge 50 g of poly-[(R)-3-hydroxybutyric acid] (PHB) and 500 mL of absolute 1,2-dichloroethane.

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 1 hour.

  • Add a solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol.

  • Heat the reaction mixture at reflux for 3 days, during which the mixture will become homogeneous.

  • After cooling, add 100 mL of half-saturated brine and stir for 10 minutes.

  • Separate the layers and extract the aqueous layer three times with 200 mL of chloroform each.

  • Combine the organic layers, wash with brine, saturated sodium bicarbonate solution, and again with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Distill the crude product under reduced pressure to give pure (R)-(-)-Methyl 3-hydroxybutanoate.

Step 2: Stereochemical Inversion to this compound (Mitsunobu Reaction):

  • Dissolve (R)-Methyl 3-hydroxybutanoate (1 equivalent), triphenylphosphine (1.5 equivalents), and a carboxylic acid (e.g., benzoic acid, 1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.

  • Concentrate the solution and purify the resulting ester by column chromatography.

  • Hydrolyze the ester under basic conditions (e.g., with NaOH in methanol/water) to yield (S)-3-hydroxybutanoic acid.

  • Esterify the resulting acid with methanol under acidic conditions (e.g., using sulfuric acid) to obtain this compound.

Visualization of Synthetic Workflows

Biocatalytic_Reduction MAA Methyl Acetoacetate Reaction Fermentation (Reduction) MAA->Reaction Substrate Yeast Baker's Yeast (Saccharomyces cerevisiae) Yeast->Reaction Biocatalyst Sucrose Sucrose Sucrose->Reaction Energy Source Product (S)-Methyl 3-hydroxybutanoate Reaction->Product

Caption: Biocatalytic reduction of methyl acetoacetate.

Asymmetric_Hydrogenation MAA Methyl Acetoacetate Reaction Asymmetric Hydrogenation MAA->Reaction Substrate Catalyst (S)-Ru-BINAP Catalyst->Reaction Chiral Catalyst H2 H₂ Gas H2->Reaction Reducing Agent Product (S)-Methyl 3-hydroxybutanoate Reaction->Product Chemoenzymatic_Route PHB Poly-(R)-3-hydroxybutyrate (PHB) Methanolysis Methanolysis (H₂SO₄, MeOH) PHB->Methanolysis R_ester (R)-Methyl 3-hydroxybutanoate Methanolysis->R_ester Inversion Stereochemical Inversion R_ester->Inversion S_ester (S)-Methyl 3-hydroxybutanoate Inversion->S_ester

References

A Comparative Purity Analysis of Commercial (S)-Methyl 3-hydroxybutanoate Samples for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical and stereochemical purity of starting materials is paramount. (S)-Methyl 3-hydroxybutanoate is a key chiral building block in the synthesis of various pharmaceuticals and natural products. [1] Its utility is directly dependent on its purity, as impurities can lead to undesirable side reactions, lower yields, and the introduction of unwanted stereoisomers in the final product. This guide provides a comparative analysis of the purity of commercially available this compound samples from three representative suppliers, offering a framework for assessing critical quality attributes.

The evaluation focuses on two key parameters: chemical purity , assessed by Gas Chromatography-Flame Ionization Detection (GC-FID), and enantiomeric purity (enantiomeric excess, ee), determined by chiral Gas Chromatography (chiral GC). The methodologies employed are detailed to allow for replication and adoption in quality control workflows.

Comparative Purity Assessment

The chemical and enantiomeric purity of this compound samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C) were analyzed. The results are summarized in the table below.

SupplierChemical Purity (% Area by GC-FID)Enantiomeric Excess (ee %)Major Impurity (%)
Supplier A 99.599.2Unidentified (0.3%)
Supplier B 98.897.5Methyl acetoacetate (0.8%)
Supplier C 99.899.7Unidentified (0.1%)

This data is illustrative and intended to represent a typical comparative analysis.

Experimental Workflow

The overall workflow for the purity assessment is depicted in the diagram below. This process involves sample reception, preparation, analysis by two distinct chromatographic methods, and subsequent data analysis to determine chemical and enantiomeric purity.

cluster_0 Sample Handling cluster_1 Purity Analysis cluster_2 Data Interpretation start Receive Commercial Samples prep Sample Preparation: Dilute in Dichloromethane start->prep gc_fid Chemical Purity Analysis (GC-FID) prep->gc_fid chiral_gc Enantiomeric Purity Analysis (Chiral GC) prep->chiral_gc data_analysis Data Analysis: Peak Integration & Calculation gc_fid->data_analysis Calculate % Area chiral_gc->data_analysis Calculate ee% results Comparative Purity Report data_analysis->results

Figure 1: Experimental workflow for purity analysis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments performed in this comparative analysis.

1. Chemical Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method quantifies the chemical purity of the this compound samples by separating volatile components.

  • Instrumentation: Agilent 7890B GC system with FID detector.

  • Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dilute 10 µL of each sample in 1 mL of dichloromethane.

  • Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2. Enantiomeric Purity Determination by Chiral Gas Chromatography (Chiral GC)

This method is crucial for determining the enantiomeric excess (ee) of the desired (S)-enantiomer.

  • Instrumentation: Agilent 7890B GC system with FID detector.

  • Column: Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[2][3]

  • Carrier Gas: Helium, at a constant pressure of 30 psi.[2][3]

  • Oven Temperature: Isothermal at 80°C.[2][3]

  • Injector Temperature: 250°C.[2][3]

  • Detector Temperature: 250°C.[2][3]

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

  • Sample Preparation: Dilute 10 µL of each sample in 1 mL of dichloromethane.

  • Data Analysis: The enantiomeric excess is calculated using the formula: ee (%) = [([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100.

Discussion

The illustrative data highlights the variability that can be encountered in commercial chemical samples. While all three suppliers provide this compound of high chemical purity (≥98.8%), there are notable differences in both the enantiomeric excess and the profile of minor impurities.

For applications in asymmetric synthesis where stereochemical integrity is critical, the higher enantiomeric excess of the product from Supplier C (99.7%) would be advantageous. The presence of a known starting material impurity, such as methyl acetoacetate in the sample from Supplier B, might be acceptable in some synthetic routes but could be detrimental in others. The unidentified impurities in the samples from Suppliers A and C would warrant further investigation by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess their potential impact on subsequent reactions.

The selection of a commercial source for this compound should be guided by a thorough in-house purity assessment. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. Researchers and drug development professionals are encouraged to perform both chemical and enantiomeric purity analyses on incoming starting materials to ensure the quality, reproducibility, and success of their synthetic endeavors. The choice of supplier will ultimately depend on the specific requirements of the application, balancing purity, cost, and consistency.

References

Safety Operating Guide

Proper Disposal of (S)-Methyl 3-hydroxybutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (S)-Methyl 3-hydroxybutanoate, ensuring operational compliance and laboratory safety.

This compound is a combustible liquid that requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1] Adherence to proper disposal protocols is critical to prevent potential hazards such as fire and to avoid improper chemical waste streams. This guide provides a step-by-step procedure for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a laboratory coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][4]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and regulatory data for this compound and similar flammable liquids.

ParameterData
GHS Hazard Statements Combustible liquid[1]
UN Number 1993 (for Flammable liquids, n.o.s.)[5]
Proper Shipping Name Flammable liquids, n.o.s. (this compound)[5]
Flash Point 71 °C / 159.8 °F[1]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant[1][5]

Step-by-Step Disposal Protocol

The standard and most accepted method for the disposal of this compound is through a licensed chemical waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[3][4] Under no circumstances should this chemical be poured down the drain. [1][4][6]

Waste Identification and Segregation
  • Labeling: Designate a specific and clearly labeled waste container for this compound. The label should include the chemical name and associated hazards (e.g., "Combustible Liquid").[3][6]

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents or strong bases.[1][3]

Containerization
  • Container Type: Use a chemically resistant container with a secure, leak-proof lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.[3][6]

  • Container Condition: Ensure the container is in good condition, free from cracks or damage.

  • Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[3]

Storage of Waste
  • Location: Store the sealed waste container in a designated, cool, and well-ventilated area.[1][3] This area should be away from heat, sparks, and open flames.[3]

  • Secondary Containment: It is best practice to store the waste container within secondary containment to prevent the spread of material in case of a leak.

Spill Management
  • Small Spills: For minor spills, absorb the liquid with a non-combustible absorbent material such as vermiculite, sand, or earth.[4]

  • Collection: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[2][4]

  • Cleaning: Clean the affected area thoroughly.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3][6]

  • Provide Information: Furnish the waste disposal contractor with all available information about the waste, including the Safety Data Sheet (SDS) if available.

Disposal of Empty Containers
  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is always best to consult with your EHS department.

  • Container Disposal: After thorough rinsing and drying, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always follow your institution's specific guidelines for the disposal of empty chemical containers.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is this a spill? ppe->is_spill small_spill Small Spill: Absorb with inert material is_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate and follow emergency procedures is_spill->large_spill Yes (Large) not_spill Unused Product or Solution is_spill->not_spill No collect_spill Collect absorbent into hazardous waste container small_spill->collect_spill contact_ehs Contact EHS or licensed waste disposal contractor collect_spill->contact_ehs end_spill End large_spill->end_spill label_container Use a clearly labeled, chemically resistant waste container not_spill->label_container segregate Segregate from incompatible chemicals label_container->segregate store Store in a cool, well-ventilated area with secondary containment segregate->store store->contact_ehs end_disposal End contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-hydroxybutanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.